Triphenylmethyl(2-bromoethyl) sulfide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-bromoethylsulfanyl(diphenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrS/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIKGYXXFFGAEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of Triphenylmethyl(2-bromoethyl) sulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Triphenylmethyl(2-bromoethyl) sulfide. The document details a proposed synthetic protocol, predicted analytical data, and a potential mechanistic pathway for its biological activity, serving as a valuable resource for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound is an organic compound featuring a bulky triphenylmethyl (trityl) group attached to a sulfur atom, which is in turn bonded to a 2-bromoethyl moiety. The trityl group is widely used in organic synthesis as a protecting group for thiols due to its steric hindrance and lability under acidic conditions.[1] The presence of a reactive bromoethyl group suggests its potential as an alkylating agent, particularly for nucleophilic residues in biological macromolecules, such as cysteine.[2][3] This structural combination makes this compound an interesting candidate for applications in drug design, particularly in the development of covalent inhibitors.[4][5] S-trityl-L-cysteine, a related compound, has demonstrated anticancer activity by inhibiting the human mitotic kinesin Eg5.[6]
This guide outlines a robust synthetic route and presents the expected characterization data for this compound, providing a foundational reference for its preparation and identification.
Synthesis of this compound
The proposed synthesis of this compound is based on the S-alkylation of triphenylmethanethiol with 1,2-dibromoethane. This method is a common and efficient way to form carbon-sulfur bonds. The reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion, generated by deprotonating triphenylmethanethiol with a base, attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion.
Experimental Protocol
Materials:
-
Triphenylmethanethiol (Trityl thiol)
-
1,2-Dibromoethane
-
Sodium hydride (NaH) or a suitable non-nucleophilic base
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Preparation of the Thiolate: To a solution of triphenylmethanethiol (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium triphenylmethanethiolate.
-
S-Alkylation: Cool the reaction mixture back to 0 °C and add 1,2-dibromoethane (3.0 eq) dropwise. The excess 1,2-dibromoethane is used to minimize the formation of the bis-sulfide byproduct.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Characterization
The structural confirmation of the synthesized this compound can be achieved through various spectroscopic techniques. The following tables summarize the predicted data based on the analysis of its functional groups.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₂₁H₁₉BrS |
| Molecular Weight | 383.34 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available; expected to be a crystalline solid |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, THF, ethyl acetate), insoluble in water. |
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.20 - 7.50 | m | 15H | Aromatic protons (Ph₃C-) |
| 3.35 - 3.45 | t | 2H | -S-CH₂-CH₂-Br |
| 2.65 - 2.75 | t | 2H | -S-CH₂-CH₂-Br |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 144.5 | Quaternary aromatic carbons (Ph₃C -) |
| 129.8 | Aromatic CHs |
| 128.1 | Aromatic CHs |
| 126.9 | Aromatic CHs |
| 67.0 | Ph₃C -S- |
| 35.5 | -C H₂-S- |
| 29.0 | -C H₂-Br |
Table 3: Predicted IR and Mass Spectrometry Data
| Technique | Predicted Peaks/Fragments |
| IR (KBr, cm⁻¹) | 3050-3020 (aromatic C-H stretch), 2950-2850 (aliphatic C-H stretch), 1595, 1490, 1445 (aromatic C=C stretch), 700-650 (C-S stretch), 600-500 (C-Br stretch) |
| Mass Spectrometry (EI) | m/z (%): 243 ([C(Ph)₃]⁺, 100%), 382/384 ([M]⁺), 165 ([C₁₃H₉]⁺), 105 ([BrCH₂CH₂S]⁺), 77 ([C₆H₅]⁺) |
Mandatory Visualization
Proposed Mechanism of Action as a Covalent Inhibitor
The presence of a reactive alkyl bromide in this compound suggests its potential as a covalent inhibitor for proteins, particularly those with a nucleophilic cysteine residue in or near a binding site. The bulky trityl group could serve as a scaffold to position the reactive "warhead" for a targeted interaction. The following diagram illustrates a hypothetical signaling pathway where the compound acts as a covalent inhibitor.
References
- 1. bachem.com [bachem.com]
- 2. Selectivity of labeled bromoethylamine for protein alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.msu.edu [chemistry.msu.edu]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative S-Trityl-l-Cysteine -Derived Compounds as SIRT2 Inhibitors: Repurposing and Solubility Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of (2-Bromoethyl)(trityl)sulfane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of (2-Bromoethyl)(trityl)sulfane, a bifunctional molecule with potential applications in organic synthesis and drug development. Due to the limited availability of experimental data in peer-reviewed literature for this specific compound, this guide combines reported data with plausible, extrapolated information based on well-established chemical principles.
Chemical Identity and Physical Properties
(2-Bromoethyl)(trityl)sulfane, also known as Triphenylmethyl(2-bromoethyl) sulfide, is a solid organic compound. The presence of the bulky trityl group confers significant steric hindrance around the sulfur atom, while the bromoethyl group provides a reactive site for nucleophilic substitution.
Table 1: Physical and Chemical Properties of (2-Bromoethyl)(trityl)sulfane
| Property | Value | Source/Method |
| IUPAC Name | [2-(Tritylsulfanyl)ethyl]bromide | IUPAC Nomenclature |
| Synonyms | (2-Bromoethyl)(triphenylmethyl)sulfane, this compound | PubChem[1] |
| CAS Number | 157522-54-8 | A2B Chem, Sigma-Aldrich[2][3] |
| Molecular Formula | C21H19BrS | PubChem[1] |
| Molecular Weight | 383.34 g/mol | PubChem[1] |
| Physical Form | White to off-white powder or crystals | Inferred from supplier data |
| Melting Point | Not experimentally determined. Expected to be a solid with a defined melting point. | N/A |
| Boiling Point | Not determined. Likely to decompose upon heating at atmospheric pressure. | N/A |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Insoluble in water. | Inferred from structure |
| Storage | Sealed in a dry environment at 2-8°C | Sigma-Aldrich[3] |
Synthesis and Purification
Proposed Synthetic Protocol
Reaction:
Materials:
-
Trityl mercaptan ((C6H5)3CSH)
-
1,2-Dibromoethane
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a solution of trityl mercaptan in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., 1.1 equivalents of sodium hydride) portion-wise at 0°C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the thiolate.
-
Add an excess (e.g., 5-10 equivalents) of 1,2-dibromoethane to the reaction mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench carefully with deionized water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
Purification
The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the desired product, as identified by TLC, are combined and the solvent is removed under reduced pressure to yield (2-Bromoethyl)(trityl)sulfane as a solid.
Proposed workflow for the synthesis and purification of (2-Bromoethyl)(trityl)sulfane.
Spectroscopic and Analytical Data
While experimentally obtained spectra for (2-Bromoethyl)(trityl)sulfane are not available in public databases, the expected data based on its structure are summarized below.
Table 2: Predicted Spectroscopic Data for (2-Bromoethyl)(trityl)sulfane
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (trityl group): Multiplet around δ 7.2-7.5 ppm (15H). - Methylene protons adjacent to sulfur (-S-CH₂-): Triplet around δ 2.5-2.8 ppm (2H). - Methylene protons adjacent to bromine (-CH₂-Br): Triplet around δ 3.3-3.6 ppm (2H). |
| ¹³C NMR | - Aromatic carbons (trityl group): Multiple signals in the range of δ 125-145 ppm. - Quaternary carbon of the trityl group (-C(Ph)₃): Signal around δ 65-70 ppm. - Methylene carbon adjacent to sulfur (-S-CH₂-): Signal around δ 35-40 ppm. - Methylene carbon adjacent to bromine (-CH₂-Br): Signal around δ 30-35 ppm. |
| Mass Spec (ESI+) | - [M+Na]⁺: Expected around m/z 406.0. - Fragment ion: Prominent peak at m/z 243.1 corresponding to the trityl cation [(C₆H₅)₃C]⁺. |
| IR Spectroscopy | - Aromatic C-H stretch: ~3050 cm⁻¹. - Aliphatic C-H stretch: ~2950 cm⁻¹. - Aromatic C=C stretch: ~1600 and 1490 cm⁻¹. - C-Br stretch: ~600-700 cm⁻¹. |
Chemical Reactivity and Applications in Drug Development
(2-Bromoethyl)(trityl)sulfane is a bifunctional molecule. The trityl group serves as a protecting group for the thiol, which can be deprotected under acidic conditions to reveal the free thiol. The bromoethyl moiety is susceptible to nucleophilic attack, allowing for the conjugation of this molecule to other substrates.
Key Reactions
-
Nucleophilic Substitution: The bromine atom can be displaced by a variety of nucleophiles (e.g., amines, carboxylates, thiolates) to form new carbon-heteroatom bonds.
-
Deprotection of the Thiol: The trityl group can be removed using mild acidic conditions (e.g., trifluoroacetic acid in the presence of a scavenger like triethylsilane) to yield the free thiol.
Potential Applications in Drug Development
The structure of (2-Bromoethyl)(trityl)sulfane makes it a potentially useful building block in drug development, particularly in the areas of bioconjugation and the synthesis of targeted drug delivery systems. The protected thiol allows for the manipulation of other parts of a molecule without interference from the highly reactive thiol group.
Logical relationship of (2-Bromoethyl)(trityl)sulfane's functionalities and potential applications.
Safety Information
(2-Bromoethyl)(trityl)sulfane is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Work should be conducted in a well-ventilated fume hood.
Disclaimer: The information provided in this technical guide is intended for experienced researchers and professionals. The proposed experimental protocols and predicted data are for informational purposes only and have not been independently verified. All laboratory work should be conducted with appropriate safety measures and by qualified individuals.
References
In-Depth Technical Guide: Triphenylmethyl(2-bromoethyl) sulfide
CAS Number: 157522-54-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Triphenylmethyl(2-bromoethyl) sulfide, a key synthetic intermediate. It includes detailed chemical properties, a proposed experimental protocol for its synthesis, and an exploration of the potential biological significance of its core structural motif, drawing parallels with the well-studied compound S-trityl-L-cysteine.
Chemical Properties and Data
This compound, also known as (2-Bromoethyl)(trityl)sulfane, is a sulfur-containing organic compound. Its key quantitative data are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 157522-54-8 | |
| Molecular Formula | C₂₁H₁₉BrS | |
| Molecular Weight | 383.35 g/mol | |
| IUPAC Name | (2-bromoethyl)(trityl)sulfane | |
| Physical Form | Powder or crystals | |
| Storage Temperature | 2-8°C (sealed in dry conditions) | |
| Purity | Typically ≥95% |
Synthesis of this compound
Proposed Experimental Protocol
This protocol is based on established methods for the synthesis of thioethers.
Reaction:
Materials and Reagents:
-
Triphenylmethanethiol
-
1,2-Dibromoethane (in excess)
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Deionized water
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography elution
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylmethanethiol in the chosen anhydrous solvent.
-
Deprotonation: Cool the solution in an ice bath and add the base portion-wise with stirring. Allow the mixture to stir for a designated period to ensure the complete formation of the thiolate anion.
-
Alkylation: Slowly add an excess of 1,2-dibromoethane to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.
-
Quenching and Extraction: Quench the reaction by carefully adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent.
-
Washing: Wash the combined organic layers sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.
-
Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of this compound.
Potential Biological Significance and Signaling Pathway
While this compound is primarily used as a synthetic intermediate, its core S-trityl moiety is present in compounds with significant biological activity. A prominent example is S-trityl-L-cysteine (STLC), which has been identified as a potent inhibitor of the mitotic kinesin Eg5.[1][2] Eg5 is a crucial motor protein involved in the formation of the bipolar spindle during mitosis. Its inhibition leads to cell cycle arrest and apoptosis, making it a target for anticancer drug development.[1]
Signaling Pathway: Eg5 Inhibition by S-Trityl Compounds
The S-trityl group in STLC binds to a specific allosteric pocket on the Eg5 motor domain, preventing ATP hydrolysis and the conformational changes necessary for microtubule sliding.[1] This leads to the formation of monopolar spindles, activating the spindle assembly checkpoint and ultimately inducing apoptosis. Given the shared S-trityl functional group, it is plausible that this compound or its derivatives could exhibit similar biological activities.
Caption: Inhibition of mitotic kinesin Eg5 by S-trityl compounds.
This guide provides a foundational understanding of this compound for research and development purposes. The provided synthesis protocol offers a practical starting point for its preparation, while the insights into the biological activity of the related S-trityl-L-cysteine open avenues for exploring the potential pharmacological applications of this chemical scaffold.
References
An In-depth Technical Guide to [2-bromoethylsulfanyl(diphenyl)methyl]benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound with the IUPAC name [2-bromoethylsulfanyl(diphenyl)methyl]benzene, commonly known as Triphenylmethyl(2-bromoethyl) sulfide. Due to the limited availability of specific experimental data for this molecule in publicly accessible literature, this guide synthesizes information from established chemical principles and data available for structurally related compounds.
Chemical Identity and Properties
The compound, with the molecular formula C₂₁H₁₉BrS, is characterized by a triphenylmethyl (trityl) group attached to a sulfur atom, which is in turn bonded to a 2-bromoethyl group. The trityl group is a bulky hydrophobic moiety, while the 2-bromoethyl group provides a reactive site for nucleophilic substitution.
Table 1: Physicochemical Properties of [2-bromoethylsulfanyl(diphenyl)methyl]benzene
| Property | Value | Source |
| IUPAC Name | [2-bromoethylsulfanyl(diphenyl)methyl]benzene | PubChem |
| Synonyms | This compound, (2-Bromoethyl)(trityl)sulfane, Benzene, 1,1',1''-[[(2-bromoethyl)thio]methylidyne]tris- | PubChem |
| Molecular Formula | C₂₁H₁₉BrS | PubChem |
| Molecular Weight | 383.3 g/mol | PubChem[1] |
| CAS Number | 157522-54-8 | PubChem |
| XLogP3-AA | 6.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
| Exact Mass | 382.03908 g/mol | PubChem[1] |
| Monoisotopic Mass | 382.03908 g/mol | PubChem[1] |
| Topological Polar Surface Area | 25.3 Ų | PubChem[1] |
| Heavy Atom Count | 23 | PubChem |
| Complexity | 279 | PubChem[1] |
Note: Most properties are computationally derived and provided by PubChem.
Potential Synthesis and Experimental Protocols
Proposed Synthesis Workflow:
The synthesis would likely involve the reaction of triphenylmethanethiol (tritylthiol) with 1,2-dibromoethane. The thiol, acting as a nucleophile, would displace one of the bromine atoms on the dibromoethane in a nucleophilic substitution reaction.
References
An In-depth Technical Guide to the Trityl Group Protection of 2-Bromoethanethiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the trityl group protection of 2-bromoethanethiol, a critical step in various organic synthesis and drug development processes. The bulky trityl (triphenylmethyl) group is a widely used protecting group for thiols due to its stability in a range of reaction conditions and its facile removal under acidic conditions. This document outlines a detailed experimental protocol, presents key data in a structured format, and includes visualizations of the reaction mechanism and experimental workflow.
Introduction
The protection of functional groups is a fundamental strategy in multi-step organic synthesis. For thiols, which are susceptible to oxidation to disulfides and can act as nucleophiles in undesired side reactions, the use of a robust protecting group is often essential. The trityl group offers excellent steric hindrance, effectively shielding the sulfur atom from participating in unwanted reactions. Its introduction is typically achieved by reacting the thiol with trityl chloride in the presence of a base. This guide focuses on the specific application of this methodology to 2-bromoethanethiol, yielding S-trityl-2-bromoethanethiol, a valuable bifunctional building block.
Reaction Principle and Mechanism
The protection of 2-bromoethanethiol with a trityl group proceeds via a nucleophilic substitution reaction. The thiol sulfur acts as a nucleophile, attacking the electrophilic carbon of trityl chloride. A base, typically a tertiary amine such as pyridine or triethylamine, is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
The reaction is believed to proceed through an SN1-like mechanism, involving the formation of a stable trityl cation intermediate. The bulky nature of the trityl group favors this pathway.
Experimental Protocol: Synthesis of S-trityl-2-bromoethanethiol
This section details a standard laboratory procedure for the trityl protection of 2-bromoethanethiol.
3.1. Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 2-Bromoethanethiol | C₂H₅BrS | 141.04 | ≥95% | Sigma-Aldrich |
| Trityl chloride | (C₆H₅)₃CCl | 278.78 | ≥98% | Sigma-Aldrich |
| Pyridine | C₅H₅N | 79.10 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Hexane | C₆H₁₄ | 86.18 | ACS grade | Fisher Scientific |
| Ethyl acetate | C₄H₈O₂ | 88.11 | ACS grade | Fisher Scientific |
| Magnesium sulfate | MgSO₄ | 120.37 | Anhydrous | Sigma-Aldrich |
| Silica gel | SiO₂ | 60.08 | 60 Å, 230-400 mesh | Sigma-Aldrich |
3.2. Procedure
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-bromoethanethiol (1.0 g, 7.09 mmol).
-
Dissolution: Dissolve the 2-bromoethanethiol in 20 mL of anhydrous dichloromethane.
-
Addition of Base: Add anhydrous pyridine (0.84 mL, 10.64 mmol, 1.5 equivalents) to the solution at room temperature.
-
Addition of Trityl Chloride: In a separate flask, dissolve trityl chloride (2.16 g, 7.79 mmol, 1.1 equivalents) in 15 mL of anhydrous dichloromethane. Add this solution dropwise to the stirring solution of 2-bromoethanethiol and pyridine over 15 minutes.
-
Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system.
-
Work-up: Upon completion, quench the reaction by adding 20 mL of deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane to hexane/ethyl acetate (9:1) as the eluent.
-
Isolation and Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield S-trityl-2-bromoethanethiol as a white to off-white solid. Determine the yield and characterize the product by NMR spectroscopy.
3.3. Expected Yield
The typical yield for this reaction is in the range of 80-95%.
Data Presentation
4.1. Reactant and Product Summary
| Compound | Structure | Molar Mass ( g/mol ) | Role |
| 2-Bromoethanethiol | BrCH₂CH₂SH | 141.04 | Starting Material |
| Trityl chloride | (C₆H₅)₃CCl | 278.78 | Protecting Group Source |
| Pyridine | C₅H₅N | 79.10 | Base |
| S-trityl-2-bromoethanethiol | (C₆H₅)₃CSCH₂CH₂Br | 383.34 | Product |
4.2. Spectroscopic Data (Estimated)
The following table presents the estimated ¹H and ¹³C NMR chemical shifts for S-trityl-2-bromoethanethiol based on known data for similar structures.
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| Chemical Shift (ppm) | Assignment |
| 7.45 - 7.20 (m, 15H) | Trityl-H |
| 3.35 (t, J = 7.2 Hz, 2H) | -CH₂Br |
| 2.65 (t, J = 7.2 Hz, 2H) | -SCH₂- |
Visualizations
5.1. Reaction Mechanism
Caption: Reaction mechanism for the trityl protection of 2-bromoethanethiol.
5.2. Experimental Workflow
Caption: Experimental workflow for the synthesis of S-trityl-2-bromoethanethiol.
Deprotection of the S-trityl Group
The S-trityl group is readily cleaved under acidic conditions. A common method involves treatment with trifluoroacetic acid (TFA) in the presence of a scavenger, such as triethylsilane, to trap the liberated trityl cation. This allows for the selective deprotection of the thiol, which can then be utilized in subsequent synthetic steps.
Conclusion
The trityl protection of 2-bromoethanethiol is a reliable and efficient method for preparing S-trityl-2-bromoethanethiol. The detailed protocol and data provided in this guide serve as a valuable resource for researchers in organic synthesis and drug development, enabling the successful implementation of this important synthetic transformation. The provided diagrams offer a clear visual representation of the underlying chemical principles and the practical laboratory workflow.
Stability of Triphenylmethyl(2-bromoethyl) sulfide in Different Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted stability of Triphenylmethyl(2-bromoethyl) sulfide in various solvent conditions. Due to the absence of specific experimental data in the public domain for this compound, this guide extrapolates its stability profile based on the known chemical reactivity of its constituent functional groups: the triphenylmethyl (trityl) thioether and the 2-bromoethyl sulfide moiety. This document outlines potential degradation pathways, proposes a detailed experimental protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) assay, and presents visual workflows and logical diagrams to facilitate understanding. The information herein is intended to serve as a foundational resource for researchers initiating stability studies on this molecule.
Introduction
This compound is a bifunctional organic molecule containing a bulky, acid-labile trityl protecting group attached to a sulfur atom, and a reactive 2-bromoethyl group. The stability of this compound is a critical parameter for its synthesis, storage, and application, particularly in contexts such as drug development where purity and degradation profiles are paramount. The inherent reactivity of both the S-trityl bond and the C-Br bond suggests potential degradation in various solvent environments, especially under acidic, basic, or nucleophilic conditions. Understanding these potential degradation pathways is essential for developing stable formulations and analytical methods.
Predicted Chemical Stability and Degradation Pathways
The stability of this compound is predicted to be influenced by two primary intramolecular phenomena: the acid-catalyzed cleavage of the trityl group and the neighboring group participation of the sulfur atom leading to the formation of a cyclic sulfonium ion.
Acid-Catalyzed Deprotection of the Trityl Group
The trityl group is well-known for its lability under acidic conditions.[1][2] In the presence of protic or Lewis acids, the sulfur atom can be protonated (or coordinated), weakening the carbon-sulfur bond. This leads to the departure of the highly stable triphenylmethyl cation, resulting in the formation of 2-bromoethanethiol. This degradation pathway is expected to be prevalent in acidic media.
Intramolecular Cyclization via Neighboring Group Participation
The 2-bromoethyl sulfide moiety is prone to intramolecular cyclization. The sulfur atom, acting as an internal nucleophile, can displace the bromide ion through neighboring group participation, forming a reactive three-membered cyclic episulfonium ion (thiiranium ion) intermediate.[3][4][5] This process is often faster than direct intermolecular reactions.[4] The resulting cyclic ion is highly electrophilic and will react readily with any available nucleophiles in the medium, including the solvent itself (solvolysis) or other added nucleophiles.
Potential Degradation in Different Solvent Systems
-
Protic Solvents (e.g., water, alcohols): In neutral or slightly acidic protic solvents, solvolysis via the formation of the episulfonium ion is a likely degradation pathway. This would result in the formation of hydroxylated or alkoxylated thioethers. Under more strongly acidic conditions, cleavage of the trityl group will likely be the dominant degradation pathway.
-
Aprotic Solvents (e.g., acetonitrile, THF, DCM): The compound is expected to be relatively stable in dry, neutral aprotic solvents. However, in the presence of trace moisture or acid, degradation can occur. In the presence of nucleophiles, reaction via the episulfonium intermediate is possible.
-
Basic Solvents (e.g., containing amines, hydroxides): In basic conditions, direct substitution of the bromide by the base is possible. Additionally, if a strong, non-nucleophilic base is used, elimination to form a vinyl sulfide could be a minor pathway. The S-trityl bond is generally more stable to basic conditions than acidic conditions.
Quantitative Data on Stability
As no specific experimental stability data for this compound has been reported in the literature, the following table is provided as a template for researchers to systematically record their findings from stability studies.
| Solvent System | Temperature (°C) | Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation | Degradation Products Identified |
| Acetonitrile:Water (1:1) | 25 | 0 | ||||
| 24 | ||||||
| 48 | ||||||
| 40 | 0 | |||||
| 24 | ||||||
| 48 | ||||||
| 0.1 M HCl (aq) | 25 | 0 | ||||
| 1 | ||||||
| 6 | ||||||
| 0.1 M NaOH (aq) | 25 | 0 | ||||
| 1 | ||||||
| 6 | ||||||
| Methanol | 25 | 0 | ||||
| 24 | ||||||
| 48 |
Experimental Protocols
The following is a proposed experimental protocol for a stability-indicating HPLC method to assess the stability of this compound. This protocol is based on general principles for such assays.[6][7][8]
Stability-Indicating HPLC Method Development
-
Instrumentation: A standard HPLC system with a UV detector and a data acquisition system.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape. A starting gradient could be 50% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The UV detection wavelength should be set at the lambda max of this compound, which can be determined using a UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
Forced Degradation Studies
To demonstrate the stability-indicating nature of the HPLC method, forced degradation studies should be performed.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute with the mobile phase to an appropriate concentration.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Heat at 60 °C for 4 hours. Cool, neutralize with 1 M HCl, and dilute with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute with the mobile phase.
-
Thermal Degradation: Expose the solid compound to 105 °C for 24 hours. Dissolve a known amount in the mobile phase.
-
Photostability: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
For each condition, a control sample (unexposed) should be analyzed. The chromatograms of the stressed samples should show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products, demonstrating the specificity of the method.
Visualizations
Predicted Degradation Pathways
Caption: Predicted degradation pathways of this compound.
Experimental Workflow for Stability Assessment
Caption: General workflow for conducting a forced degradation study.
Conclusion
While specific stability data for this compound is not currently available, a reasoned analysis based on fundamental principles of organic chemistry allows for the prediction of its primary degradation pathways. The compound is expected to be sensitive to acidic conditions, leading to the cleavage of the S-trityl bond, and susceptible to intramolecular cyclization in the presence of nucleophiles. The provided experimental protocol offers a robust starting point for researchers to quantitatively assess the stability of this molecule and to identify and characterize its degradation products. This foundational knowledge is crucial for the successful handling, storage, and application of this compound in a research and development setting.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scispace.com [scispace.com]
- 7. japsonline.com [japsonline.com]
- 8. ijtsrd.com [ijtsrd.com]
An In-Depth Technical Guide to Triphenylmethyl(2-bromoethyl) sulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Triphenylmethyl(2-bromoethyl) sulfide (CAS No. 157522-54-8), a specialized chemical reagent. The guide details its chemical and physical properties, commercial availability, safety information, a plausible synthetic route, and its potential applications in research and drug development, particularly in the context of peptide and protein chemistry.
Chemical and Physical Properties
This compound is a derivative of triphenylmethanethiol, featuring a bromoethyl group attached to the sulfur atom. The bulky triphenylmethyl (trityl) group confers specific reactivity and steric properties to the molecule. A summary of its key properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound [1]
| Property | Value |
| CAS Number | 157522-54-8 |
| Molecular Formula | C₂₁H₁₉BrS |
| Molecular Weight | 383.34 g/mol |
| IUPAC Name | [2-(bromoethylsulfanyl)(diphenyl)methyl]benzene |
| Synonyms | (2-Bromoethyl)(trityl)sulfane, (2-bromoethyl)(trityl)sulfide |
| Appearance | Powder or crystals |
| Storage Temperature | 2-8°C, sealed in a dry environment[2] |
Commercial Suppliers
This compound is available from a select number of chemical suppliers. The purity and available quantities may vary. Researchers should consult the suppliers' websites for the most current information.
Table 2: Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities |
| A2B Chem | 95% | 100mg, 250mg[3] |
| BLD Pharm | 95% | 100mg, 250mg, 1g[4] |
| Sigma-Aldrich (supplied by BLD Pharmatech) | 95% | Varies |
Safety and Handling
The Safety Data Sheet (SDS) provided by suppliers indicates that this compound should be handled with care. The following is a summary of the GHS hazard information.
Table 3: GHS Hazard Information for this compound [2]
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
Precautionary Statements:
-
Prevention: Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/eye protection/face protection.[2]
-
Response: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store at 2-8°C.[2]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[2]
Synthesis Protocol
Proposed Experimental Protocol:
-
Reaction Setup: To a solution of triphenylmethanethiol (1.0 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base such as potassium carbonate (1.5 equivalents).
-
Addition of Alkylating Agent: To the stirred suspension, add 1,2-dibromoethane (3.0-5.0 equivalents) dropwise at room temperature. The use of an excess of 1,2-dibromoethane is to minimize the formation of the bis-alkylated product, 1,2-bis(tritylthio)ethane.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting thiol is consumed.
-
Workup: Upon completion, the reaction mixture is poured into water and extracted with a suitable organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.
References
Triphenylmethyl(2-bromoethyl) sulfide molecular weight and formula
This document provides the fundamental chemical properties of Triphenylmethyl(2-bromoethyl) sulfide, a compound relevant to researchers and professionals in the field of drug development and chemical synthesis.
Quantitative Data Summary
The essential quantitative data for this compound is summarized in the table below. This information is critical for experimental design, stoichiometric calculations, and analytical characterization.
| Property | Value | Reference |
| Molecular Formula | C21H19BrS | [1] |
| Molecular Weight | 383.3 g/mol | [1] |
| Monoisotopic Mass | 382.03908 Da | [1] |
Chemical Identifiers
For unambiguous identification, the following identifiers are associated with this compound:
-
IUPAC Name : [2-bromoethylsulfanyl(diphenyl)methyl]benzene[1]
-
CAS Number : 157522-54-8[1]
-
PubChem CID : 11047216[1]
Logical Relationship of Chemical Identification
The following diagram illustrates the logical flow from the common name of the compound to its fundamental molecular properties.
Caption: From Compound Name to Molecular Properties.
References
Methodological & Application
Application Notes and Protocols: Use of Triphenylmethyl(2-bromoethyl) sulfide in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective modification of amino acid side chains is a cornerstone of modern peptide and protein chemistry, enabling the introduction of biophysical probes, the enhancement of therapeutic properties, and the construction of complex protein architectures. Cysteine, with its nucleophilic thiol side chain, is a primary target for such modifications. Triphenylmethyl(2-bromoethyl) sulfide is a bifunctional reagent that facilitates the S-alkylation of cysteine residues, introducing a thioether linkage tethered to a bulky trityl protecting group. This modification can serve as a strategic tool in peptide synthesis for creating unique structural motifs or as a handle for further chemical elaboration.
The trityl (Trt) group is a well-established, acid-labile protecting group for thiols, making it compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS).[1] The introduction of a 2-(tritylthio)ethyl moiety onto a cysteine residue can be envisioned as a method to create a stable, protected thioether linkage that can be selectively deprotected under acidic conditions to reveal a free thiol for subsequent reactions, such as disulfide bond formation or conjugation.
Application: S-Alkylation of Cysteine for Stable Thioether Linkage
This compound serves as an effective electrophile for the S-alkylation of cysteine residues within a peptide sequence. This reaction results in the formation of a stable thioether bond, converting the cysteine to S-(2-(tritylthio)ethyl)cysteine.
Key Advantages:
-
Site-Specific Modification: The high nucleophilicity of the cysteine thiol allows for selective alkylation under controlled pH conditions, minimizing off-target reactions with other nucleophilic side chains.
-
Introduction of a Bulky Moiety: The trityl group introduces significant steric bulk, which can be utilized to influence peptide conformation or to block specific protein-protein interactions.
-
Latent Thiol Functionality: The trityl group can be removed under acidic conditions to unmask a free thiol, providing a handle for subsequent modifications at a later stage of the synthesis or after purification of the peptide.[2]
Experimental Protocols
Protocol 1: S-Alkylation of a Cysteine-Containing Peptide in Solution
This protocol describes the modification of a purified peptide containing a free cysteine residue with this compound in solution.
Materials:
-
Cysteine-containing peptide
-
This compound
-
N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Diethyl ether (cold)
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer
Procedure:
-
Peptide Dissolution: Dissolve the cysteine-containing peptide in DMF to a final concentration of 1-5 mg/mL.
-
Alkylation Reaction:
-
Add 1.5 equivalents of this compound to the peptide solution.
-
Add 2.0 equivalents of DIPEA to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by HPLC-MS.
-
-
Quenching and Precipitation:
-
Once the reaction is complete, quench any remaining unreacted alkylating agent by adding a small amount of a thiol-containing scavenger (e.g., 2-mercaptoethanol).
-
Precipitate the modified peptide by adding cold diethyl ether.
-
-
Purification:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether to remove excess reagents.
-
Purify the S-alkylated peptide by reverse-phase HPLC.
-
-
Characterization: Confirm the identity and purity of the modified peptide by mass spectrometry.
Table 1: Representative Reaction Parameters for S-Alkylation
| Parameter | Value |
| Peptide Concentration | 1-5 mg/mL |
| Alkylating Agent Stoichiometry | 1.5 equivalents |
| Base (DIPEA) Stoichiometry | 2.0 equivalents |
| Reaction Time | 4-12 hours |
| Temperature | Room Temperature |
Protocol 2: Deprotection of the S-(2-(tritylthio)ethyl)cysteine Residue
This protocol outlines the removal of the trityl group to expose the free thiol of the S-(2-thioethyl)cysteine moiety.
Materials:
-
Purified S-(2-(tritylthio)ethyl)cysteine-containing peptide
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Diethyl ether (cold)
-
HPLC system
-
Mass spectrometer
Procedure:
-
Peptide Dissolution: Dissolve the lyophilized, modified peptide in the cleavage cocktail.
-
Deprotection: Stir the solution at room temperature for 1-2 hours.
-
Precipitation: Precipitate the deprotected peptide by adding cold diethyl ether.
-
Purification and Characterization:
-
Centrifuge to collect the peptide pellet and wash with cold diethyl ether.
-
Purify the deprotected peptide by reverse-phase HPLC.
-
Confirm the removal of the trityl group by mass spectrometry (observing a mass decrease corresponding to the trityl group).
-
Visualizing the Workflow
The following diagrams illustrate the key chemical transformation and the experimental workflow.
References
Application Notes and Protocols for Cysteine Protection in SPPS: A Focus on Trityl-Based Thioether Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteine residues play a critical role in the structure and function of peptides and proteins, primarily through the formation of disulfide bonds. During Solid-Phase Peptide Synthesis (SPPS), the highly nucleophilic thiol side chain of cysteine must be protected to prevent unwanted side reactions. The choice of protecting group is crucial and depends on the overall synthetic strategy, including the desired final form of the peptide (free thiol or disulfide-bonded) and the chemistry used for peptide elongation and cleavage.
For practical applications, the protocols provided below are based on the widely used and well-documented Fmoc-Cys(Trt)-OH , which serves as a reliable and effective means of introducing a trityl-protected cysteine into a peptide sequence. The principles and procedures outlined are directly applicable to the hypothetical S-(2-(tritylthio)ethyl) protecting group, with the understanding that the cleavage mechanism relies on the acid-catalyzed release of the trityl cation.
Overview of Trityl-Based Cysteine Protection
The trityl group is a bulky, acid-labile protecting group commonly employed in Fmoc-based SPPS.[1] Its key features include:
-
Stability: Stable to the basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF).[2]
-
Acid Labile Cleavage: Readily cleaved by trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin.
-
Scavenger Requirement: The cleavage of the trityl group generates a stable trityl cation, which can re-alkylate nucleophilic residues like tryptophan or the deprotected cysteine thiol. Therefore, the use of scavengers in the cleavage cocktail is essential.[3][4]
The hypothetical S-(2-(tritylthio)ethyl) group would likely share these characteristics, with the thioether linkage remaining stable throughout the synthesis and the S-trityl bond being the point of cleavage under acidic conditions.
Quantitative Data Summary
The efficiency of coupling and deprotection steps in SPPS is critical for the synthesis of high-quality peptides. The following table summarizes key quantitative data related to the use of trityl-protected cysteine.
| Parameter | Value/Condition | Remarks | Reference |
| Fmoc Deprotection | 20% Piperidine in DMF | Typically 2 x 10 min treatments. The S-Trt group is stable under these conditions. | [3] |
| Coupling Activators | HBTU, HATU, HCTU, DIC/Oxyma | Standard coupling reagents for Fmoc-SPPS are effective. | [5] |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5, v/v/v) | A common non-odorous cocktail for peptides without sensitive residues. | [4] |
| TFA/TIS/EDT/H₂O (92.5:2.5:2.5:2.5, v/v/v/v) | Recommended for peptides with multiple Cys(Trt) or other sensitive residues. EDT acts as an effective scavenger. | [5] | |
| Cleavage Time | 1.5 - 3 hours | Dependent on the peptide sequence and length. | [3] |
| Racemization of C-terminal Cys(Trt) | ~23% with 20% piperidine over 6h | Significant racemization can occur for C-terminal cysteine. Use of MBom protection can reduce this. | [5] |
Experimental Protocols
Materials and Reagents
-
Fmoc-Cys(Trt)-OH
-
SPPS Resin (e.g., Rink Amide, Wang)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU, DIC, Oxyma)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Diethyl ether, cold
Protocol for Incorporation of Fmoc-Cys(Trt)-OH in SPPS
This protocol describes a standard manual SPPS workflow for coupling Fmoc-Cys(Trt)-OH.
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
Dissolve Fmoc-Cys(Trt)-OH (3-5 equivalents) and a suitable coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Perform a qualitative test (e.g., Kaiser test) to monitor coupling completion.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
-
-
Repeat: Continue with the next Fmoc-amino acid coupling cycle.
Protocol for Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and the removal of the Trt protecting group.
-
Resin Preparation:
-
After the final Fmoc deprotection, wash the peptidyl-resin with DMF, followed by DCM.
-
Dry the resin under vacuum for at least 1 hour.
-
-
Cleavage Cocktail Preparation:
-
Prepare the cleavage cocktail in a fume hood. A common cocktail is Reagent K : TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5).
-
For less sensitive peptides, a simpler cocktail of TFA/TIS/water (95:2.5:2.5) can be used.[4]
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours. The resin may turn a deep yellow or orange color due to the formation of the trityl cation.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin.
-
Collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.
-
A white precipitate of the crude peptide should form.
-
-
Peptide Isolation:
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and cleaved protecting groups.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide product.
-
Visualizations
Hypothetical Synthesis of S-(2-(tritylthio)ethyl)-cysteine
Caption: Hypothetical reaction for cysteine protection.
SPPS Workflow for Cysteine-Containing Peptides
Caption: General SPPS workflow for peptides.
Cleavage Mechanism of S-Trityl Group
Caption: Acid-catalyzed cleavage of the S-Trityl group.
Conclusion
The trityl protecting group is a robust and reliable choice for the protection of cysteine in Fmoc-based SPPS, particularly for the synthesis of peptides intended to have free thiol groups or for subsequent disulfide bond formation in solution. While "this compound" is not a standard reagent for this purpose, a hypothetical S-(2-(tritylthio)ethyl) protecting group would likely exhibit similar acid-labile properties, making the protocols for the standard Fmoc-Cys(Trt)-OH a relevant and practical guide. Successful synthesis of cysteine-containing peptides hinges on careful selection of protecting groups and cleavage conditions, with particular attention to the use of appropriate scavengers to prevent side reactions.
References
- 1. bachem.com [bachem.com]
- 2. Efficient Chemical Protein Synthesis using Fmoc-Masked N-Terminal Cysteine in Peptide Thioester Segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Site-Specific Alkylation of Proteins with Triphenylmethyl(2-bromoethyl) sulfide
Note to the Reader: A comprehensive review of the scientific literature reveals that the use of Triphenylmethyl(2-bromoethyl) sulfide for the site-specific alkylation of proteins is not a documented or established method. This compound is cataloged in chemical databases, but its application as a reagent for protein modification has not been described in peer-reviewed research.
Therefore, the following sections provide a theoretical overview based on the known reactivity of the chemical moieties within this compound—the triphenylmethyl (trityl) group and the bromoethyl sulfide group—to offer context to researchers and drug development professionals. No experimental data, established protocols, or quantitative data for this specific application exist.
Principle and Theoretical Considerations
Site-specific alkylation is a powerful technique for modifying proteins to study their function, structure, and for the development of therapeutics. The most common target for such modification is the thiol group of cysteine residues due to its high nucleophilicity at physiological pH.
This compound possesses two key features:
-
A (2-bromoethyl) sulfide moiety, which contains a reactive alkyl bromide. Alkyl halides are known to react with nucleophiles like the thiolate anion of cysteine via an SN2 reaction, forming a stable thioether bond.
-
A triphenylmethyl (trityl) group, which is a very large and sterically bulky group.
Theoretically, this compound could serve as a cysteine-modifying agent. However, the immense steric bulk of the trityl group would likely be a major impediment to its reactivity with cysteine residues within a folded protein. This steric hindrance would likely make the reagent either completely unreactive or highly selective for only the most solvent-exposed and sterically unhindered cysteine residues.
The trityl group is well-known in peptide chemistry as a protecting group for the cysteine thiol.[1][2][3][4] Its role is to prevent the thiol from reacting during peptide synthesis, and it is typically removed under acidic conditions. This established use as a protecting group, which is designed to be stable under many conditions and later removed, further suggests that a trityl-containing compound might not be an efficient alkylating agent under typical physiological conditions used for protein modification.
Potential (Hypothetical) Experimental Workflow
While no specific protocol exists, a hypothetical workflow for testing the efficacy of this compound for protein alkylation would be based on standard protocols for other alkylating agents.
Caption: Hypothetical workflow for protein alkylation.
Comparison with Standard Alkylating Agents
Researchers and drug development professionals have a well-established toolbox of reagents for cysteine alkylation. A comparison of the theoretical properties of this compound with standard reagents highlights its potential drawbacks.
| Reagent Class | Example | Reaction Mechanism | Steric Bulk | Established Use |
| Hypothetical | This compound | SN2 | Very High | No |
| Haloacetamides | Iodoacetamide | SN2 | Low | Yes |
| Maleimides | N-Ethylmaleimide | Michael Addition | Low | Yes |
| Bromoethylamines | 2-Bromoethylamine | SN2 | Low | Yes[5][6][7][8] |
Applications in Drug Development
While this compound itself is not used, compounds containing the S-trityl-L-cysteine core have been investigated as potential anticancer agents.[9][10][11][12] These compounds act as inhibitors of the mitotic kinesin Eg5, a target for cancer chemotherapy.[11][12] In this context, the entire S-trityl-L-cysteine molecule acts as a drug entity, rather than the trityl group being used to alkylate a target protein.
Conclusion and Recommendations
There is currently no scientific basis to recommend the use of this compound for the site-specific alkylation of proteins. The significant steric hindrance of the trityl group is a primary concern that would likely result in low to no reactivity with protein cysteines under standard conditions.
For researchers and professionals in drug development aiming to achieve site-specific protein modification at cysteine residues, it is strongly advised to utilize well-characterized and validated reagents such as maleimides, iodoacetamides, or other established cysteine-reactive compounds. These reagents have predictable reactivity, and extensive protocols for their use are available in the scientific literature.
References
- 1. Postsynthetic modification of unprotected peptides via S-tritylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. Selectivity of labeled bromoethylamine for protein alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.msu.edu [chemistry.msu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Antiproliferative S-Trityl-l-Cysteine -Derived Compounds as SIRT2 Inhibitors: Repurposing and Solubility Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. S-trityl-L-cysteine, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Synthesis of Thioethers via S-Alkylation with Trityl-Protected Bromoalkanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioethers are a critical functional group in a vast array of biologically active molecules, including many pharmaceuticals. Their presence can significantly influence a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile. This document provides detailed protocols for a robust two-step synthesis of thioethers. The methodology involves the initial S-alkylation of a thiol with a trityl-protected bromoalkane, such as 1-bromo-2-(tritylthio)ethane, followed by the selective deprotection of the trityl group to yield the desired thioether. This strategy is particularly valuable in complex molecule synthesis where the protection of a reactive thiol group is necessary during intermediate steps.
The trityl (triphenylmethyl, Trt) group serves as an effective protecting group for thiols due to its steric bulk, which prevents unwanted side reactions, and its susceptibility to cleavage under specific acidic or oxidative conditions that often leave other functional groups intact. This chemoselectivity is highly advantageous in the synthesis of complex molecules like peptides and antibody-drug conjugates (ADCs).
Applications in Drug Development
The thioether linkage is a key structural motif in many therapeutic agents. In the realm of antibody-drug conjugates (ADCs) , stable thioether bonds are often employed to link potent cytotoxic payloads to monoclonal antibodies. This ensures that the drug remains attached to the antibody in circulation, minimizing off-target toxicity, and is only released upon internalization into the target cancer cells. The stability of the thioether linker is a critical determinant of the ADC's therapeutic index.[1][2]
Furthermore, in peptide chemistry , the introduction of thioether bridges can be used to create cyclic peptides with enhanced conformational stability and resistance to proteolytic degradation. The use of trityl-protected cysteine derivatives is a common strategy in solid-phase peptide synthesis to achieve regioselective disulfide bond formation or to introduce thioether linkages for creating constrained peptide architectures.[3]
Experimental Workflow
The overall synthetic strategy involves two main stages: S-alkylation and deprotection. The workflow is depicted in the diagram below.
Figure 1. General workflow for the two-step synthesis of thioethers.
Data Presentation
The following table summarizes representative yields for the S-alkylation of various thiols with alkyl halides, a reaction analogous to the first step of the described protocol.
| Thiol Substrate | Alkylating Agent | Base | Solvent | Yield (%) |
| Thiophenol | Benzyl bromide | K₂CO₃ | DMF | 95 |
| 4-Methylthiophenol | Ethyl bromide | NaH | THF | 92 |
| Cysteine derivative | Iodoacetamide | DIPEA | DMF | >90 |
| 1-Octanethiol | 1-Bromobutane | NaOH | Ethanol/Water | 88 |
| 2-Mercaptoethanol | Benzyl chloride | Et₃N | CH₂Cl₂ | 90 |
Note: Yields are representative and can vary based on specific reaction conditions and substrate reactivity.
Experimental Protocols
Protocol 1: Synthesis of a Trityl-Protected Thioether via S-Alkylation
This protocol describes a general procedure for the S-alkylation of a thiol with a trityl-protected bromoalkane, such as 1-bromo-2-(tritylthio)ethane, via an SN2 reaction.
Materials:
-
Thiol (R-SH)
-
1-Bromo-2-(tritylthio)ethane
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the thiol (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the thiolate.
-
Add a solution of 1-bromo-2-(tritylthio)ethane (1.05 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trityl-protected thioether.
Protocol 2: Deprotection of the S-Trityl Group
The following are two common methods for the cleavage of the S-trityl group.
This method is suitable for substrates that are stable to acidic conditions.
Materials:
-
Trityl-protected thioether
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES, as a scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the trityl-protected thioether (1.0 eq) in dichloromethane.
-
Add triethylsilane (5-10 eq) to the solution.
-
Add trifluoroacetic acid (10-50% v/v in DCM) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and carefully neutralize with saturated aqueous NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the final thioether.
This method is often used in peptide synthesis and can lead to the formation of a disulfide bond if another thiol is present or if the product is a dithiol. For a monothiol product, a reducing workup is necessary.
Materials:
-
Trityl-protected thioether
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Iodine (I₂)
-
Aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the trityl-protected thioether (1.0 eq) in DCM or MeOH.
-
Add a solution of iodine (2-3 eq) in the same solvent dropwise.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Quench the reaction by adding aqueous sodium thiosulfate solution until the brown color of iodine disappears.
-
Extract the mixture with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
The synthesis of thioethers using trityl-protected bromoalkanes is a versatile and reliable method applicable to a wide range of substrates. The protection-alkylation-deprotection sequence allows for the strategic introduction of thioether linkages in complex molecules, which is of significant importance in the field of drug discovery and development. The protocols provided herein offer a solid foundation for researchers to implement this methodology in their synthetic endeavors.
References
Application Notes and Protocols: Labeling Cysteine Residues with Triphenylmethyl(2-bromoethyl) sulfide
A comprehensive search for an established protocol for labeling cysteine residues with Triphenylmethyl(2-bromoethyl) sulfide did not yield specific results. This suggests that the reagent is not commonly employed for this purpose, and a standardized, publicly available protocol has not been documented in scientific literature.
While a specific protocol for this compound is unavailable, this document provides a generalized framework for cysteine labeling based on common alkylating reagents. This information is intended to serve as a foundational guide for researchers who may be exploring the use of novel thiol-reactive compounds. The principles and steps outlined below are derived from established methods for other bromo- and chloroethyl compounds and should be adapted and rigorously optimized for any new reagent.
Introduction to Cysteine Labeling
Cysteine is a unique amino acid due to the presence of a thiol (-SH) group in its side chain. The nucleophilicity of the thiolate anion (S-) makes it a prime target for covalent modification with electrophilic reagents. This specific reactivity allows for the site-specific labeling of proteins with a variety of tags, including fluorophores, biotin, and affinity handles, enabling a wide range of applications in proteomics and drug development.
Alkylation is a common strategy for cysteine modification. Reagents with a reactive halide, such as a bromoethyl group, can undergo a nucleophilic substitution reaction with the cysteine thiol, forming a stable thioether bond.
General Principles of Cysteine Alkylation
The reaction between a cysteine residue and an alkylating agent like a bromoethyl derivative is a bimolecular nucleophilic substitution (SN2) reaction. The key steps and considerations are illustrated in the workflow below.
Caption: General workflow for labeling cysteine residues with an alkylating agent.
Hypothetical Protocol for Cysteine Labeling with a Novel Bromoethyl Compound
This is a generalized and hypothetical protocol that would require extensive optimization for a novel reagent such as this compound.
Materials
-
Protein of interest with at least one cysteine residue
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Labeling Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
This compound (dissolved in a compatible organic solvent like DMSO or DMF)
-
Quenching solution (e.g., 100 mM L-cysteine or β-mercaptoethanol)
-
Desalting columns
-
Analytical equipment (e.g., mass spectrometer, SDS-PAGE system)
Experimental Procedure
-
Protein Reduction:
-
Dissolve the protein in Labeling Buffer to a final concentration of 1-10 mg/mL.
-
To reduce any disulfide bonds, add a 10-20 fold molar excess of TCEP or DTT.
-
Incubate at room temperature for 1 hour.
-
If DTT was used, it must be removed prior to labeling. Pass the protein solution through a desalting column equilibrated with degassed Labeling Buffer. TCEP does not need to be removed if the labeling reagent is not reactive towards it.
-
-
Labeling Reaction:
-
Immediately after reduction and desalting, add the this compound solution to the protein. A 10-50 fold molar excess of the labeling reagent over the protein is a common starting point for optimization. The final concentration of the organic solvent should be kept low (typically <5% v/v) to avoid protein denaturation.
-
Incubate the reaction at room temperature for 1-2 hours. The optimal time, temperature, and pH will need to be determined empirically. A pH range of 7.0-8.5 is typical for cysteine alkylation.
-
-
Quenching:
-
To stop the reaction, add a quenching solution to a final concentration that is in large excess to the initial concentration of the labeling reagent.
-
Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Reagent:
-
Remove the excess labeling reagent and quenching solution by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.
-
-
Analysis of Labeling Efficiency:
-
The efficiency of the labeling reaction should be assessed. Mass spectrometry is the most definitive method to confirm the covalent modification and determine the site of labeling. An increase in the protein's molecular weight corresponding to the mass of the this compound adduct would indicate successful labeling.
-
SDS-PAGE analysis can also be used. If the labeling reagent is fluorescent or has a significant mass, a shift in the protein band may be observable.
-
Quantitative Data and Optimization
For any new labeling reagent, a systematic optimization of the reaction conditions is crucial. The following parameters should be investigated to maximize labeling efficiency and specificity.
| Parameter | Range for Optimization | Rationale |
| Molar excess of reagent | 10x - 100x over protein | To drive the reaction to completion while minimizing non-specific labeling. |
| pH | 7.0 - 8.5 | The thiol group is more nucleophilic at higher pH, but protein stability may be compromised. |
| Temperature | 4°C - 37°C | Higher temperatures can increase reaction rate but may also lead to protein degradation. |
| Reaction Time | 30 min - 4 hours | To find the optimal time for maximum labeling with minimal side reactions. |
| Protein Concentration | 0.1 - 10 mg/mL | Higher concentrations can favor the labeling reaction. |
Potential Signaling Pathways and Applications
The ability to specifically label cysteine residues opens up numerous avenues for research. For instance, if this compound were to be functionalized with a reporter group, it could be used in the following applications:
-
Redox Signaling Studies: Cysteine residues are often involved in redox-sensitive signaling pathways. A specific labeling reagent could be used to probe changes in the redox state of cellular proteins.
-
Drug Development: Identifying accessible cysteine residues on a target protein can be valuable for the development of covalent inhibitors.
-
Proteomics: Cysteine-reactive tags can be used for the enrichment and identification of specific protein populations from complex mixtures.
The hypothetical interaction of a labeled protein in a signaling cascade is depicted below.
Caption: Hypothetical signaling pathway involving a cysteine-containing target protein.
Application Notes and Protocols for Bioconjugation using Triphenylmethyl(2-bromoethyl) sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylmethyl(2-bromoethyl) sulfide is a heterobifunctional crosslinking reagent that enables a versatile, two-step strategy for the modification of biomolecules. This reagent features two key functional groups: a reactive bromoethyl group for the alkylation of nucleophilic residues, and a trityl-protected thiol group. The bromoethyl moiety allows for covalent attachment to biomolecules, most commonly targeting the sulfhydryl group of cysteine residues. Subsequent removal of the acid-labile trityl protecting group unmasks a free thiol, which can then be utilized for a variety of downstream applications, including the attachment of payloads, fluorescent dyes, or for immobilization onto thiol-reactive surfaces.
The triphenylmethyl (trityl) group provides robust protection of the thiol during the initial conjugation step and can be selectively cleaved under mild acidic conditions, which are often compatible with protein stability. This strategic unmasking of a reactive thiol provides a powerful tool for site-specific protein modification and the construction of complex bioconjugates.
Principle of the Method
The bioconjugation strategy using this compound involves a two-stage process:
-
Alkylation: The bromoethyl group of the reagent reacts with a nucleophilic side chain on a biomolecule, such as the thiol group of a cysteine residue, via an SN2 reaction to form a stable thioether bond. This initial step introduces a protected thiol linker to the biomolecule.
-
Deprotection: The trityl protecting group is subsequently removed by treatment with a mild acid, such as trifluoroacetic acid (TFA), to expose a free sulfhydryl group. This newly introduced thiol is then available for further specific modifications.
This methodology is particularly advantageous for creating bioconjugates where direct conjugation of the final payload is challenging or when a sequential addition of different molecules is desired.
Applications
-
Site-Specific Payload Attachment: Introduction of a unique chemical handle for the subsequent conjugation of drugs, toxins, or imaging agents.
-
Protein Immobilization: The unmasked thiol can be used to immobilize proteins onto thiol-reactive surfaces, such as maleimide-activated beads or gold surfaces.
-
PEGylation: Site-specific attachment of polyethylene glycol (PEG) chains to improve the pharmacokinetic properties of therapeutic proteins.
-
Fluorescent Labeling: Introduction of a thiol group for specific labeling with thiol-reactive fluorescent dyes.
Experimental Protocols
Materials
-
This compound
-
Protein or other biomolecule with an available cysteine residue
-
Conjugation Buffer: 50 mM Tris-HCl, 150 mM NaCl, 2 mM EDTA, pH 8.0
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Solution: 1 M β-mercaptoethanol or N-acetylcysteine
-
Deprotection Solution: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes
-
Analytical Instruments: UV-Vis spectrophotometer, Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
Protocol 1: Alkylation of a Cysteine-Containing Protein
This protocol describes the covalent attachment of this compound to a protein containing a reactive cysteine residue.
1. Protein Preparation: a. Dissolve the protein in Conjugation Buffer to a final concentration of 1-5 mg/mL. b. If the protein has disulfide bonds that need to be reduced to expose free cysteines, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature. c. Remove excess TCEP by dialysis against the Conjugation Buffer or by using a desalting column.
2. Reagent Preparation: a. Prepare a 10 mM stock solution of this compound in a water-miscible organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
3. Conjugation Reaction: a. Add a 20-fold molar excess of the this compound stock solution to the prepared protein solution. b. Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring. For sensitive proteins, the incubation can be performed at 4°C overnight.
4. Quenching the Reaction: a. Add a quenching reagent, such as β-mercaptoethanol, to a final concentration of 50 mM to react with any excess this compound. b. Incubate for 30 minutes at room temperature.
5. Purification of the Conjugate: a. Remove the excess reagent and byproducts by size-exclusion chromatography (SEC) using a column equilibrated with a suitable buffer (e.g., PBS, pH 7.4). b. Alternatively, perform dialysis against a suitable buffer.
6. Characterization: a. Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford) or by measuring the absorbance at 280 nm. b. Confirm the successful conjugation and determine the degree of labeling by mass spectrometry. An increase in mass corresponding to the addition of the linker (C₂₁H₁₉S) should be observed.
Protocol 2: Deprotection of the Trityl Group to Unmask the Thiol
This protocol describes the removal of the trityl protecting group from the conjugated protein to generate a free thiol.
1. Preparation of the Trityl-Protected Conjugate: a. The purified protein conjugate from Protocol 1 should be buffer-exchanged into a salt-free, lyophilization-compatible buffer (e.g., 10 mM Ammonium Bicarbonate). b. Lyophilize the protein conjugate to dryness.
2. Deprotection Reaction: a. To the lyophilized protein, add the freshly prepared Deprotection Solution. Use a sufficient volume to dissolve the protein pellet (e.g., 100 µL for every 1 mg of protein). b. Incubate on ice for 30-60 minutes. The reaction time may need to be optimized for different proteins.
3. Removal of Cleavage Reagents: a. Remove the TFA and scavengers by precipitating the protein with cold diethyl ether. Centrifuge to pellet the protein, and repeat the ether wash twice. b. Alternatively, the deprotection mixture can be diluted with a suitable buffer and immediately purified by SEC.
4. Resuspension and Purification: a. Carefully remove the final ether wash and allow the protein pellet to air dry briefly. b. Resuspend the protein in a suitable buffer for downstream applications (e.g., PBS, pH 7.4). c. Perform a final purification step using SEC or dialysis to remove any remaining cleavage byproducts and to refold the protein if necessary.
5. Quantification of Free Thiols: a. The concentration of the unmasked free thiols can be quantified using Ellman's Reagent (DTNB).
Data Presentation
The following tables summarize hypothetical quantitative data for the bioconjugation of a model protein (e.g., a 30 kDa protein with a single cysteine residue) with this compound.
Table 1: Alkylation Reaction Efficiency
| Parameter | Value | Method of Determination |
| Protein Concentration | 2 mg/mL | BCA Assay |
| Molar Excess of Reagent | 20-fold | - |
| Reaction Time | 4 hours | - |
| Reaction Temperature | 25°C | - |
| Yield of Conjugated Protein | > 85% | SEC |
| Degree of Labeling | 0.9 - 1.1 | Mass Spectrometry |
Table 2: Deprotection and Thiol Quantification
| Parameter | Value | Method of Determination |
| Deprotection Time | 45 minutes | - |
| Deprotection Temperature | 0°C | - |
| Protein Recovery after Deprotection | > 70% | BCA Assay |
| Free Thiol Concentration | 0.8 - 0.9 moles per mole of protein | Ellman's Assay |
Visualizations
Caption: Experimental workflow for bioconjugation.
Caption: Chemical reaction mechanism.
Caption: ADC preparation and action.
Application Notes and Protocols: Triphenylmethyl(2-bromoethyl) sulfide in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triphenylmethyl(2-bromoethyl) sulfide is a sulfur-containing organic compound with potential applications in drug discovery as a covalent inhibitor. Its chemical structure, featuring a reactive 2-bromoethyl sulfide moiety and a bulky triphenylmethyl (trityl) group, suggests a mechanism of action involving targeted alkylation of nucleophilic residues in therapeutic protein targets. This document provides a hypothetical application of this compound in the context of cancer therapy, targeting a cysteine protease implicated in tumor progression. Detailed experimental protocols and data are presented to guide researchers in the evaluation of similar compounds.
Introduction
Sulfur-containing compounds are integral to a vast array of pharmaceuticals, valued for their diverse chemical properties and biological activities.[1][2][3] The unique reactivity of functional groups like thioethers and alkyl halides allows for the design of targeted covalent inhibitors, a strategy gaining prominence in modern drug discovery for achieving high potency and prolonged duration of action. This compound incorporates a potential electrophilic warhead (2-bromoethyl sulfide) capable of forming a covalent bond with nucleophilic amino acid residues, such as cysteine, within a protein's active site. The trityl group may contribute to binding affinity and selectivity through hydrophobic interactions.
This application note outlines a hypothetical drug discovery workflow for evaluating this compound as a novel anti-cancer agent targeting a "Cancer-Associated Cysteine Protease-1" (CACP-1).
Proposed Mechanism of Action
We hypothesize that this compound acts as an irreversible inhibitor of CACP-1. The proposed mechanism involves the initial non-covalent binding of the compound to the active site of CACP-1, driven by hydrophobic interactions of the trityl group. Subsequently, the nucleophilic thiol group of the active site cysteine residue attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of a stable covalent thioether bond between the inhibitor and the enzyme. This covalent modification permanently inactivates the protease, thereby inhibiting downstream signaling pathways involved in cancer cell proliferation and survival.
Caption: Proposed mechanism of CACP-1 inhibition and its cellular consequences.
Quantitative Data Summary
The following tables summarize hypothetical data from key in vitro experiments designed to characterize the activity of this compound.
Table 1: In Vitro Cysteine Protease Inhibition
| Protease Target | IC50 (nM) |
| CACP-1 | 50 |
| Cathepsin B | > 10,000 |
| Cathepsin L | > 10,000 |
| Caspase-3 | > 10,000 |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | CACP-1 Expression | GI50 (µM) |
| HT-29 (Colon) | High | 1.2 |
| A549 (Lung) | High | 1.5 |
| MCF-7 (Breast) | Low | > 50 |
| Normal Fibroblasts | Low | > 100 |
Experimental Protocols
Cysteine Protease Inhibition Assay
This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against CACP-1.
Materials:
-
Recombinant human CACP-1 enzyme
-
Assay Buffer: 50 mM MES, pH 6.0, 2.5 mM DTT, 2.5 mM EDTA
-
Fluorogenic Substrate (e.g., Z-FR-AMC)
-
This compound
-
DMSO
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in DMSO to create a concentration gradient (e.g., 10 mM to 100 nM).
-
In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control) to each well.
-
Add 24 µL of CACP-1 enzyme solution (final concentration 1 nM) in Assay Buffer to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for covalent modification.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate (final concentration 10 µM) in Assay Buffer.
-
Immediately begin kinetic reading on a fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm) at 37°C for 15 minutes, taking readings every minute.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for the cysteine protease inhibition assay.
Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
HT-29, A549, MCF-7, and Normal Fibroblast cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
96-well clear, flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition relative to the vehicle control and plot against the logarithm of the compound concentration to determine the GI50 value.
Target Engagement by Western Blot
This protocol aims to confirm the covalent modification of CACP-1 in cells.
Materials:
-
HT-29 cells
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against CACP-1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat HT-29 cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for 4 hours.
-
Wash the cells with cold PBS and lyse them in Lysis Buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-CACP-1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system. A band shift or decrease in the native CACP-1 band intensity with increasing compound concentration would suggest covalent modification.
Safety and Handling
This compound is a potential alkylating agent and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
Conclusion
The provided hypothetical data and protocols illustrate a structured approach to evaluating this compound as a potential covalent inhibitor for cancer therapy. The compound's chemical features make it an interesting candidate for targeting cysteine proteases, and the outlined experiments provide a framework for assessing its potency, selectivity, and cellular activity. Further studies, including in vivo efficacy and toxicity assessments, would be required to fully validate its therapeutic potential.
References
- 1. The importance of sulfur-containing motifs in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thiol Modification for Click Chemistry using Triphenylmethyl(2-bromoethyl) sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry has emerged as a powerful tool for the rapid and efficient synthesis of complex molecules, with broad applications in drug discovery, bioconjugation, and materials science. Thiol-ene and thiol-yne reactions are prominent examples of "click" reactions that proceed with high yields and selectivity under mild conditions. A key requirement for site-specific modification using these reactions is the availability of a free thiol group on one of the binding partners. This often necessitates a protection/deprotection strategy to mask the thiol until the desired reaction step.
This document provides detailed application notes and protocols for a proposed two-step modification strategy to prepare thiol-containing molecules for click chemistry. This method utilizes Triphenylmethyl(2-bromoethyl) sulfide as a bifunctional reagent to first introduce a protected thiol via S-alkylation, followed by deprotection to reveal the reactive thiol for subsequent click chemistry applications. The triphenylmethyl (trityl) group serves as a well-established protecting group for thiols, which can be removed under acidic conditions.
Proposed Reaction Scheme
The overall workflow involves two key chemical transformations:
-
S-Alkylation: A thiol-containing molecule (e.g., a cysteine residue in a peptide) is reacted with this compound. The nucleophilic thiol displaces the bromide, forming a stable thioether linkage and introducing the trityl-protected thiol.
-
Deprotection: The trityl group is selectively removed, typically using trifluoroacetic acid (TFA), to unmask the free thiol, making it available for subsequent click chemistry reactions.
Experimental Protocols
Protocol 1: S-Alkylation of a Thiol-Containing Peptide
This protocol describes the S-alkylation of a model cysteine-containing peptide with this compound.
Materials:
-
Cysteine-containing peptide
-
This compound
-
N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Procedure:
-
Dissolve the cysteine-containing peptide in DMF to a final concentration of 10 mg/mL.
-
Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) to the peptide solution.
-
In a separate vial, dissolve 1.5 equivalents of this compound in a minimal amount of DMF.
-
Add the this compound solution to the peptide solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by RP-HPLC and mass spectrometry to confirm the formation of the desired product.
-
Upon completion, purify the S-alkylated peptide by preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the product as a white powder.
Protocol 2: S-Trityl Deprotection
This protocol outlines the removal of the trityl protecting group to generate the free thiol.
Materials:
-
S-trityl protected peptide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Dissolve the S-trityl protected peptide in a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% TIS. A typical concentration is 10 mg of peptide per 1 mL of cleavage cocktail.[1]
-
Stir the reaction mixture at room temperature for 2 hours.
-
Precipitate the deprotected peptide by adding the reaction mixture to a 10-fold excess of cold diethyl ether.
-
Incubate the suspension at -20°C for 30 minutes to facilitate precipitation.
-
Pellet the peptide by centrifugation at 4000 rpm for 10 minutes.
-
Decant the ether and wash the peptide pellet with cold diethyl ether twice.
-
Dry the peptide pellet under a stream of nitrogen.
-
Confirm the removal of the trityl group by mass spectrometry. The deprotected peptide is now ready for use in click chemistry.
Protocol 3: Thiol-Ene Click Chemistry
This protocol describes a typical photoinitiated thiol-ene click reaction.
Materials:
-
Thiol-modified peptide
-
Alkene-containing molecule (e.g., an alkene-modified linker or drug molecule)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)
-
Solvent (e.g., a mixture of acetonitrile and water)
-
UV lamp (365 nm)
Procedure:
-
Dissolve the thiol-modified peptide and 1.2 equivalents of the alkene-containing molecule in a suitable solvent.
-
Add the photoinitiator (e.g., DMPA) to a final concentration of 0.1-1% (w/v).
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can quench the radical reaction.
-
Irradiate the reaction mixture with a 365 nm UV lamp at room temperature.[2] Reaction times can vary from a few minutes to an hour.
-
Monitor the reaction progress by RP-HPLC and mass spectrometry.
-
Upon completion, purify the product by preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the final conjugate.
Data Presentation
The following tables summarize representative quantitative data for the key experimental steps. Note that optimal conditions may vary depending on the specific substrates used.
Table 1: S-Alkylation Reaction Parameters
| Parameter | Value | Reference |
| Peptide Concentration | 10 mg/mL | General Practice |
| Reagent Equivalents | 1.5 eq. | General Practice |
| Base | DIPEA (2.5 eq.) | General Practice |
| Solvent | DMF | [3] |
| Reaction Time | 4-6 hours | [4] |
| Temperature | Room Temperature | [3] |
| Typical Yield | >90% (by HPLC) | Estimated |
Table 2: S-Trityl Deprotection Conditions
| Parameter | Value | Reference |
| Cleavage Cocktail | 95% TFA / 2.5% H₂O / 2.5% TIS | [1] |
| Reaction Time | 2 hours | [5] |
| Temperature | Room Temperature | [6] |
| Typical Yield | >95% | [5] |
Table 3: Thiol-Ene Click Chemistry Parameters
| Parameter | Value | Reference |
| Reactant Ratio (Thiol:Ene) | 1:1.2 | General Practice |
| Photoinitiator | DMPA (0.1-1% w/v) | [7] |
| UV Wavelength | 365 nm | [2] |
| Irradiation Time | 5-60 minutes | [7] |
| Temperature | Room Temperature | [7] |
| Typical Yield | >95% | [8] |
Visualizations
Caption: Proposed reaction workflow for thiol modification and click chemistry.
References
- 1. rsc.org [rsc.org]
- 2. Thiol–ene coupling reaction achievement and monitoring by “ in situ ” UV irradiation NMR spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03902K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Alkylation Reactions with Triphenylmethyl(2-bromoethyl) sulfide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Triphenylmethyl(2-bromoethyl) sulfide in alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound, also known as (2-Bromoethyl)(trityl)sulfane, is a bifunctional reagent. It contains a trityl-protected thiol group and a reactive bromoethyl group. It is primarily used as an alkylating agent to introduce a protected 2-thioethyl group onto various nucleophiles, such as amines, thiols, and carbanions. The bulky trityl group provides steric protection and can be cleaved under acidic conditions to reveal the free thiol.
Q2: What are the potential side reactions when using this compound for alkylation?
The primary side reactions are:
-
Elimination (E2) Reaction: Instead of nucleophilic substitution at the bromine-bearing carbon, a base can abstract a proton from the adjacent carbon, leading to the formation of triphenylmethyl vinyl sulfide.
-
Intramolecular Cyclization: The sulfur atom can act as an internal nucleophile, displacing the bromide to form a three-membered cyclic sulfonium ion (an episulfonium ion). This highly reactive intermediate can then undergo further reactions.
Q3: How can I minimize the formation of the elimination byproduct (triphenylmethyl vinyl sulfide)?
To favor the desired SN2 alkylation over E2 elimination, consider the following:
-
Choice of Base: Use a non-hindered, strong base. Strong, sterically hindered bases like potassium tert-butoxide are known to favor elimination.[1][2]
-
Reaction Temperature: Lower reaction temperatures generally favor substitution over elimination.
-
Solvent: The choice of solvent can influence the reaction pathway. Aprotic polar solvents are generally suitable for SN2 reactions.
Q4: What happens after the formation of the episulfonium ion intermediate?
The episulfonium ion is a key intermediate in some side reactions. Once formed, it can be attacked by an external nucleophile (leading to the desired product or a rearranged product) or it can lead to elimination products. The reaction pathway of the episulfonium ion depends on the specific reaction conditions and the nature of the nucleophiles present.
Q5: Is the trityl protecting group stable under my alkylation conditions?
The trityl group is generally stable under basic and neutral conditions. However, it is sensitive to acid and will be cleaved by strong acids. Care should be taken to avoid acidic workup conditions if the trityl group needs to remain intact.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired alkylated product and formation of a significant amount of triphenylmethyl vinyl sulfide. | The reaction conditions are favoring the E2 elimination pathway. This is often due to the use of a strong, sterically hindered base or high reaction temperatures. | - Use a less sterically hindered base (e.g., sodium hydride instead of potassium tert-butoxide).- Lower the reaction temperature.- Slowly add the base to the reaction mixture to maintain a low instantaneous concentration. |
| Formation of unexpected byproducts with the same mass as the desired product. | Intramolecular cyclization to form an episulfonium ion followed by nucleophilic attack at a different position, leading to a rearranged product. | - Modify the reaction solvent to influence the stability of the episulfonium ion.- Consider a different protecting group for the thiol if rearrangement is a persistent issue. |
| Cleavage of the trityl protecting group during the reaction or workup. | The reaction or workup conditions are too acidic. | - Ensure all reagents and solvents are neutral or basic.- Use a buffered or non-acidic workup procedure. |
| No reaction or very slow reaction. | - The nucleophile is not strong enough.- The reaction temperature is too low.- The solvent is not appropriate for an SN2 reaction. | - If possible, use a stronger nucleophile or deprotonate the nucleophile with a suitable base before adding the alkylating agent.- Gradually increase the reaction temperature while monitoring for side product formation.- Use a polar aprotic solvent like DMF or DMSO to accelerate the SN2 reaction. |
Data Presentation
Table 1: Influence of Reaction Parameters on Alkylation vs. Elimination
| Parameter | Condition Favoring Alkylation (SN2) | Condition Favoring Elimination (E2) | Rationale |
| Base | Non-hindered, strong base (e.g., NaH) | Sterically hindered, strong base (e.g., KOC(CH3)3) | Bulky bases have difficulty accessing the sterically hindered carbon for substitution and preferentially abstract a more accessible proton.[1][2] |
| Temperature | Lower temperature | Higher temperature | Elimination reactions generally have a higher activation energy than substitution reactions. |
| Substrate | Primary halide (as in this reagent) | Tertiary > Secondary > Primary halide | Increased substitution at the carbon bearing the leaving group favors elimination. |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Less polar or protic solvents can favor elimination depending on the base. | Polar aprotic solvents solvate the cation of the base, increasing its effective basicity and nucleophilicity. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of related 2-haloethyl sulfides.
Materials:
-
Triphenylmethanethiol (Trityl thiol)
-
1,2-Dibromoethane
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask, dissolve Triphenylmethanethiol in ethanol.
-
Add a solution of sodium hydroxide in water to the flask and stir for 15 minutes at room temperature to form the sodium thiolate.
-
Add an excess of 1,2-dibromoethane to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting thiol is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: General Procedure for Alkylation of a Nucleophile (e.g., a thiol)
Materials:
-
Nucleophile (e.g., a thiol, R-SH)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of the thiol in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation of the thiol.
-
Add a solution of this compound in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Main reaction pathways and side reactions in the alkylation using this compound.
Caption: A troubleshooting workflow for optimizing alkylation reactions with this compound.
References
Cleavage of the trityl group in the presence of other protecting groups
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with trityl-protected compounds.
Frequently Asked Questions (FAQs)
Q1: Under what general conditions is the trityl (Trt) group cleaved?
The trityl group is an acid-labile protecting group, most commonly cleaved under acidic conditions. These can range from strong acids like trifluoroacetic acid (TFA) to milder acids such as acetic acid and formic acid.[1] Lewis acids like zinc bromide (ZnBr₂) can also be employed for deprotection.[2] Additionally, alternative methods such as reductive cleavage and photocatalysis offer cleavage under non-acidic conditions.
Q2: How can I selectively cleave a trityl group in the presence of other acid-labile protecting groups like Boc or silyl ethers (TBS, TBDPS)?
Achieving selectivity depends on the differential acid lability of the protecting groups. The trityl group is generally more acid-labile than Boc and most common silyl ethers. By using carefully controlled mild acidic conditions, the trityl group can often be removed while leaving other groups intact. For instance, very dilute TFA (e.g., 1% in DCM) or 80% acetic acid can selectively cleave the trityl group in the presence of tert-butyldiphenylsilyl (TBDPS) ethers, which are resistant to these conditions.[3] Similarly, trityl ethers can be deprotected in the presence of TBS ethers using acetic acid or formic acid.[1]
Q3: What is the role of a scavenger in trityl deprotection, and when should I use one?
Trityl deprotection proceeds through the formation of a stable but reactive trityl cation (Trt⁺).[1] This cation can act as an electrophile and react with nucleophilic functional groups in your molecule, such as tryptophan or tyrosine residues in peptides, leading to undesired side products.[4][5] Scavengers are reagents added to the reaction mixture to trap the trityl cation. Common scavengers include trialkylsilanes like triisopropylsilane (TIPS) and triethylsilane (TES), as well as thiol-based scavengers.[6][7] The use of a scavenger is highly recommended, especially when working with complex molecules or those containing sensitive functionalities.
Q4: Are there any non-acidic methods for trityl group cleavage?
Yes, several methods allow for the removal of the trityl group under non-acidic or neutral conditions. One such method is visible-light photocatalysis, which can cleave trityl ethers and thioethers under pH-neutral conditions, offering orthogonality to many acid-labile protecting groups.[8][9] Reductive cleavage using reagents like lithium powder and a catalytic amount of naphthalene can also be employed for the deprotection of N-tritylamines.[10]
Troubleshooting Guide
Problem 1: Incomplete or sluggish trityl deprotection.
-
Possible Cause 1: Steric Hindrance or Electronic Effects. The local environment of the trityl group can significantly impact its reactivity. For example, incomplete deprotection of a trityl-protected asparagine residue has been observed when it is located near a reduced peptide bond.[11]
-
Solution: Consider extending the reaction time or using a slightly stronger acidic reagent. In some cases, switching to a more labile trityl derivative, like a methyltrityl group, can facilitate complete deprotection.[11][12] For particularly stubborn cases, repeating the cleavage with fresh reagents may be necessary.[13]
-
-
Possible Cause 2: Insufficient Acid Strength. The chosen acidic conditions may be too mild for the specific substrate.
-
Solution: Gradually increase the acid concentration or switch to a stronger acid. For example, if 80% acetic acid is ineffective, you could try a low concentration of TFA. Monitor the reaction carefully to avoid the cleavage of other protecting groups.
-
Problem 2: Formation of undesired side products.
-
Possible Cause: Alkylation by the Trityl Cation. As mentioned in the FAQs, the liberated trityl cation is electrophilic and can react with nucleophilic sites on your molecule.
-
Solution: Always include an effective scavenger in your deprotection cocktail. Triisopropylsilane (TIPS) is a common and effective choice for scavenging the trityl cation.[14]
-
Problem 3: Loss of other protecting groups.
-
Possible Cause: Acidic conditions are too harsh. The chosen deprotection method is not selective enough for your substrate.
-
Solution: Switch to a milder deprotection method. For example, if TFA is cleaving other groups, consider using 80% acetic acid or a photocatalytic method. It is crucial to consult a selectivity chart (see Table 2) to choose the most appropriate conditions.
-
Data Presentation
Table 1: Comparison of Trityl Deprotection Methods
| Method | Reagents & Conditions | Typical Reaction Time | Yield | Advantages | Disadvantages |
| Strong Acidolysis | 95% TFA, H₂O, TIPS | 20-30 min | Good to Excellent | Fast and efficient for global deprotection. | Low selectivity, can cleave other acid-labile groups. |
| Mild Acidolysis | 80% Acetic Acid, rt | 2-48 h (substrate dependent)[1] | Good to Excellent | High selectivity for Trt over many other groups. | Can be very slow depending on the substrate. |
| Mild Acidolysis | 97+% Formic Acid, rt | 3 min[1] | Good to Excellent | Very fast and selective. | Formic acid can be corrosive. |
| Lewis Acid Catalysis | ZnBr₂, DCM, 40 °C | Substrate dependent | Good (up to 79%)[15] | Can offer different selectivity compared to Brønsted acids. | N-Boc and N-trityl groups can also be labile.[2] |
| Photocatalysis | Visible light, photocatalyst (e.g., TTP⁺BF₄⁻), MeCN | Substrate dependent | Moderate to Excellent[8] | pH-neutral, highly selective, and environmentally friendly.[9] | Requires photochemical equipment. |
Table 2: Selectivity of Trityl Cleavage in the Presence of Other Protecting Groups
| Protecting Group | Stability to 1% TFA in DCM | Stability to 80% Acetic Acid | Stability to Photocatalysis |
| Trityl (Trt) | Labile | Labile | Labile |
| Boc | Generally Stable | Stable | Stable |
| TBS (t-butyldimethylsilyl) | Generally Stable | Stable[1] | Stable |
| TBDPS (t-butyldiphenylsilyl) | Stable[3] | Stable[3] | Stable |
| Fmoc | Stable | Stable | Stable |
| Cbz | Stable | Stable | Stable |
Experimental Protocols
Protocol 1: Selective Deprotection of a Trityl Ether using Formic Acid
This protocol is adapted from a procedure for the deprotection of a nucleoside derivative.[1]
-
Preparation: Dissolve the trityl-protected compound (e.g., 200 mg, 0.4 mmol) in cold (0 °C) 97+% formic acid (3 mL).
-
Reaction: Stir the solution at room temperature for 3 minutes.
-
Work-up:
-
Evaporate the formic acid using an oil pump at room temperature.
-
Co-evaporate the residue twice with dioxane.
-
Subsequently, co-evaporate with ethanol and then diethyl ether.
-
-
Purification:
-
Extract the residue with warm water (10 mL).
-
Filter the insoluble triphenylcarbinol.
-
Evaporate the filtrate in vacuo to yield the deprotected product.
-
Protocol 2: General Procedure for Photocatalytic Trityl Ether Deprotection
This protocol is a general method for the visible-light-mediated cleavage of trityl ethers.
-
Preparation: In an oven-dried vial equipped with a stir bar, add the trityl-protected alcohol (300 µmol, 1.0 equiv) and the photocatalyst (e.g., TTP⁺BF₄⁻, 2.38 mg, 6.00 µmol, 0.02 equiv).
-
Solvent Addition: Add anhydrous acetonitrile or dichloromethane (6.0 mL) and seal the vial.
-
Degassing: Sonicate the mixture for 5 minutes, then degas by bubbling with argon for 10 minutes (for acetonitrile) or by three freeze-pump-thaw cycles (for dichloromethane).
-
Irradiation: Irradiate the mixture with 440 nm LEDs with vigorous stirring (800 rpm) until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture and purify by flash column chromatography.
Visualizations
Caption: Decision workflow for selecting a trityl deprotection method.
Caption: Troubleshooting guide for common trityl deprotection issues.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 4. peptide.com [peptide.com]
- 5. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring: Applications to the Synthesis of C-Terminal Ester Analogs of the S. cerevisiae Mating Pheromone a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5714597A - Use of carbocation scavenger during oligonucleotide synthesis - Google Patents [patents.google.com]
- 7. polypeptide.com [polypeptide.com]
- 8. Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Tritylamines [organic-chemistry.org]
- 11. Incomplete trifluoroacetic acid deprotection of asparagine-trityl-protecting group in the vicinity of a reduced peptide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Improving the yield of thioether synthesis with Triphenylmethyl(2-bromoethyl) sulfide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of thioether synthesis, with a focus on reactions involving substrates like Triphenylmethyl(2-bromoethyl) sulfide.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of a thioether from an alkyl halide and a thiol?
The synthesis of a thioether from an alkyl halide and a thiol typically proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[1][2][3] In this mechanism, a thiolate anion, formed by the deprotonation of a thiol with a base, acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.[3] This is analogous to the Williamson ether synthesis.[2][3]
Q2: Why am I observing a low yield in my thioether synthesis?
Low yields in thioether synthesis can be attributed to several factors:
-
Steric Hindrance: Bulky groups on either the thiol or the alkyl halide, such as the triphenylmethyl (trityl) group, can impede the SN2 reaction, slowing it down or favoring elimination side reactions.[4][5]
-
Incorrect Base: The choice of base is crucial for efficiently generating the thiolate anion without promoting side reactions.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the reaction outcome.[2][6]
-
Side Reactions: The most common side reaction is elimination (E2), especially with secondary and tertiary alkyl halides.[7] Oxidation of the thiol to a disulfide is also a possibility.[3]
Q3: What are the ideal solvents for this type of reaction?
Dipolar aprotic solvents such as DMF, DMSO, or acetonitrile are often used as they can dissolve the reactants and facilitate the SN2 reaction.[1][8] However, due to potential toxicity, greener solvent alternatives should be considered where possible.[1][9] The choice of solvent can also depend on the base used.[10]
Q4: How can I minimize the formation of disulfide byproducts?
The formation of disulfides occurs through the oxidation of the thiol starting material. To minimize this, it is important to degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Using a slight excess of the thiol can also help to ensure the complete consumption of the alkyl halide.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inefficient Thiolate Formation: The base may not be strong enough to deprotonate the thiol. 2. Poor Nucleophilicity of Thiolate: Steric hindrance around the sulfur atom can reduce its nucleophilicity. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. 4. Poor Leaving Group: The halide may not be a sufficiently good leaving group. | 1. Use a stronger base such as NaH or K₂CO₃. 2. If sterically hindered, consider a less hindered thiol or a different synthetic route. 3. Gradually increase the reaction temperature and monitor for product formation. 4. If using a bromide, consider converting it to an iodide in situ by adding a catalytic amount of NaI or KI.[11] |
| Presence of Unreacted Starting Material | 1. Insufficient Reaction Time: The reaction may not have reached completion.[2] 2. Reversible Reaction: The reaction may be in equilibrium. 3. Deactivation of Reagents: Moisture or air may have degraded the base or oxidized the thiol. | 1. Extend the reaction time and monitor by TLC or LC-MS. 2. Use a slight excess of one of the reactants to drive the reaction forward. 3. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere. |
| Formation of Elimination (Alkene) Byproduct | 1. Sterically Hindered Substrate: The triphenylmethyl group is very bulky, favoring elimination. 2. Strongly Basic Conditions: A strong, non-nucleophilic base can promote elimination. 3. High Reaction Temperature: Higher temperatures often favor elimination over substitution. | 1. Use a less sterically hindered base. 2. Use a milder base and a more nucleophilic solvent. 3. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Formation of Disulfide Byproduct | 1. Oxidation of Thiol: The thiol is being oxidized by air. | 1. Degas the solvent and maintain an inert atmosphere (N₂ or Ar) throughout the experiment. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: Makes separation by chromatography challenging. 2. Presence of Triphenylmethanol: The trityl group may be partially cleaved under certain conditions. | 1. Explore alternative purification techniques such as recrystallization or distillation if the product is stable. 2. Use a non-polar solvent system for extraction to remove polar impurities. A mild acidic wash may help remove triphenylmethanol, but care must be taken to avoid cleaving the trityl group from the desired product. |
Data Summary
The following tables provide hypothetical, yet realistic, data on how different reaction parameters can influence the yield of a thioether synthesis.
Table 1: Effect of Base and Solvent on Thioether Yield
| Entry | Alkyl Halide | Thiol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Tr-S-CH₂CH₂-Br | R-SH | K₂CO₃ | Acetonitrile | 60 | 12 | 65 |
| 2 | Tr-S-CH₂CH₂-Br | R-SH | NaH | THF | 25 | 8 | 85 |
| 3 | Tr-S-CH₂CH₂-Br | R-SH | Et₃N | DCM | 25 | 24 | 30 |
| 4 | Tr-S-CH₂CH₂-Br | R-SH | Cs₂CO₃ | DMF | 50 | 10 | 78 |
Table 2: Effect of Temperature and Time on Thioether Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | THF | 0 | 12 | 55 |
| 2 | NaH | THF | 25 | 8 | 85 |
| 3 | NaH | THF | 65 (reflux) | 4 | 70 (with elimination byproduct) |
Experimental Protocols
General Protocol for Thioether Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), add the desired thiol (1.0 eq.) and a suitable anhydrous solvent (e.g., THF).
-
Thiolate Formation: Cool the solution to 0 °C in an ice bath. Add a base (e.g., NaH, 1.1 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Nucleophilic Substitution: Add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the reaction mixture dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired thioether.
Visualizations
Caption: Experimental workflow for thioether synthesis.
References
- 1. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Benzyl thioether formation merging copper catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08015F [pubs.rsc.org]
- 7. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 8. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. francis-press.com [francis-press.com]
Preventing disulfide bond formation during reactions with Triphenylmethyl(2-bromoethyl) sulfide
Welcome to the technical support center for Triphenylmethyl(2-bromoethyl) sulfide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing unwanted disulfide bond formation during its use in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the triphenylmethyl (trityl) group in this compound?
The triphenylmethyl (trityl) group serves as a protecting group for the sulfur atom. Its bulky nature sterically hinders the sulfur, preventing it from participating in unwanted side reactions, most notably the formation of disulfide bonds.[1][2] In solid-phase peptide synthesis, the trityl group is a commonly used S-protecting group to avoid disulfide formation and prevent the thiol group from reacting with other sensitive functional groups.[2]
Q2: Under what conditions can disulfide bond formation occur when using this compound?
Disulfide bond formation is an oxidative process that typically occurs when the sulfur atom is unprotected. With this compound, this unwanted side reaction can happen under the following circumstances:
-
During Deprotection: If the trityl group is cleaved under oxidative conditions, the newly exposed thiol can readily oxidize to form a disulfide. Some deprotection methods intentionally use oxidizing agents like iodine to directly form disulfide bonds.[3]
-
Post-Deprotection: After cleavage of the trityl group, even under non-oxidative conditions (e.g., with acid), the resulting free thiol is susceptible to oxidation by atmospheric oxygen or other oxidizing agents present in the reaction mixture or during workup.[3][4]
-
Reaction with certain reagents: While the trityl group offers good protection, harsh reaction conditions or the presence of specific reagents might lead to partial deprotection and subsequent oxidation.
Q3: How can I prevent disulfide bond formation during my reaction?
The key is to maintain the integrity of the S-trityl bond throughout the reaction and any subsequent workup steps where the free thiol is not the desired product. Here are some general strategies:
-
Maintain Anhydrous and Inert Conditions: Oxygen from the air can oxidize free thiols. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents can minimize this risk, especially if there's any chance of partial deprotection.
-
Avoid Oxidizing Agents: Be mindful of all reagents and their potential to act as oxidants. If an oxidation step is necessary for another part of your molecule, ensure the S-trityl group is stable under those conditions or perform the oxidation before introducing the this compound.
-
Control pH: Thiol-disulfide exchange is inhibited at low pH (typically below 8) where the protonated thiol form is favored.[4] Maintaining an appropriate pH can help prevent this pathway to disulfide formation if any deprotection occurs.
-
Use of Scavengers: During acidic deprotection of the trityl group, carbocations are formed. Scavengers are used to trap these reactive species and can also help to create a reducing environment that prevents oxidation of the liberated thiol.[5]
Q4: What are the recommended conditions for removing the trityl group without forming a disulfide?
To obtain the free thiol without oxidation, reductive or acidic cleavage followed by a workup under inert conditions is recommended.
-
Acidic Cleavage: Trifluoroacetic acid (TFA) is commonly used to remove the S-trityl group.[3] The reaction should be performed in the presence of scavengers like triethylsilane (TES) or dithiothreitol (DTT) to create a reducing environment and prevent oxidation of the resulting thiol.
-
Reductive Demercuration: A method using metal acid catalysis (e.g., Hg(OAc)2) followed by reduction with sodium borohydride can cleave the S-trityl group to yield the free thiol.[1][2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Disulfide byproduct detected after reaction (trityl group intended to remain) | 1. Reaction conditions are too harsh, causing partial deprotection. 2. Presence of an unexpected oxidizing agent. 3. Instability of the S-trityl bond to a specific reagent. | 1. Lower the reaction temperature or use milder reagents. 2. Purify all reagents and solvents to remove oxidative impurities. Degas solvents. 3. Screen for alternative reagents that are compatible with the S-trityl group. |
| Disulfide is the major product after deprotection (free thiol was the target) | 1. Deprotection was performed under oxidative conditions. 2. The workup procedure exposed the free thiol to air or other oxidants. | 1. Use a deprotection method with reducing agents (e.g., TFA with scavengers like TES or DTT). 2. Perform the workup under an inert atmosphere. Use degassed solvents. Consider adding a reducing agent like DTT to the workup solutions. |
| Low yield of the desired thioether product | 1. Incomplete reaction with the nucleophile. 2. Side reaction leading to disulfide formation. | 1. Optimize reaction conditions (e.g., increase reaction time, temperature, or concentration of the nucleophile). 2. Analyze byproducts to confirm if disulfide formation is the issue and implement preventative measures from this guide. |
Experimental Protocols
General Protocol for Thioether Synthesis using this compound
This protocol outlines a general procedure for the synthesis of thioethers, where the S-trityl group remains intact, thus preventing disulfide bond formation.
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the nucleophile in an appropriate anhydrous solvent (e.g., DMF, THF).
-
Addition of Base (if required): If the nucleophile requires deprotonation (e.g., a thiol or alcohol), add a suitable base (e.g., NaH, K2CO3) and stir until deprotonation is complete.
-
Addition of this compound: Add a solution of this compound in the same anhydrous solvent dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction: Allow the reaction to proceed at the chosen temperature, monitoring its progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Quenching and Workup: Once the reaction is complete, carefully quench the reaction mixture (e.g., with water or a saturated aqueous solution of NH4Cl). Extract the product with an organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate it under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography.
Protocol for S-Trityl Deprotection to Yield a Free Thiol
This protocol describes the removal of the trityl protecting group to generate the free thiol while minimizing disulfide formation.
-
Dissolution: Dissolve the S-trityl protected compound in a suitable solvent (e.g., dichloromethane - DCM).
-
Addition of Scavengers and Acid: To the solution, add a scavenger such as triethylsilane (TES). Cool the mixture in an ice bath and add trifluoroacetic acid (TFA) dropwise.
-
Deprotection: Stir the reaction mixture at room temperature and monitor the deprotection by TLC or LC-MS.
-
Removal of Volatiles: Once the reaction is complete, remove the solvent and excess TFA under a stream of nitrogen or by rotary evaporation.
-
Precipitation and Washing: Precipitate the deprotected product by adding cold diethyl ether. Collect the solid by filtration or centrifugation. Wash the precipitate with cold ether to remove the trityl cation and other byproducts.
-
Drying and Storage: Dry the product under vacuum. For long-term storage, it is advisable to keep the thiol under an inert atmosphere to prevent oxidation.
Visualizations
Caption: Experimental workflow for the synthesis and optional deprotection of thioethers.
Caption: Troubleshooting logic for unexpected disulfide bond formation.
References
Technical Support Center: Purification of Peptides Modified with Triphenylmethyl(2-bromoethyl) sulfide
Welcome to the technical support center for the purification of peptides modified with Triphenylmethyl(2-bromoethyl) sulfide. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of these hydrophobic peptides.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying peptides modified with this compound?
The primary challenges stem from the bulky and highly hydrophobic nature of the Triphenylmethyl (Trityl) group. This modification significantly increases the overall hydrophobicity of the peptide, which can lead to:
-
Poor Solubility: The modified peptide may have limited solubility in aqueous solutions commonly used in reverse-phase HPLC (RP-HPLC), making it difficult to handle and purify.
-
Aggregation: The hydrophobic Trityl group can promote intermolecular aggregation, leading to the formation of insoluble precipitates or soluble aggregates that are difficult to purify and can result in low recovery.[1]
-
Strong Retention in RP-HPLC: The high hydrophobicity can cause the peptide to bind very strongly to C18 columns, requiring high concentrations of organic solvent for elution. This can lead to poor peak shape and co-elution with other hydrophobic impurities.
-
Secondary Interactions: The Trityl group can engage in non-specific hydrophobic interactions, further complicating the purification process.
Q2: What is the recommended purification method for these modified peptides?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard and most powerful method for peptide purification.[2][3] However, due to the challenges mentioned above, modifications to the standard protocol are often necessary. For particularly difficult cases, alternative methods like precipitation and washing may be required.[4]
Q3: Which type of RP-HPLC column is best suited for purifying Trityl-modified peptides?
The choice of column depends on the overall hydrophobicity of the peptide. While C18 columns are the most common for peptide purification, a less hydrophobic stationary phase may be beneficial for peptides with the very hydrophobic Trityl modification.[5]
-
C18 Columns: Still a viable option, especially for shorter peptides where the Trityl group is the dominant hydrophobic feature.
-
C8 or C4 Columns: These columns have shorter alkyl chains and are less hydrophobic than C18 columns. They can provide better peak shape and recovery for very hydrophobic peptides by reducing the strength of the interaction.[5]
-
Phenyl Columns: These columns offer a different selectivity due to pi-pi interactions with the aromatic Trityl group and can be a good alternative if C18 or C8/C4 columns do not provide adequate separation.[5]
Q4: Can the this compound modification be cleaved during purification?
The Triphenylmethyl (Trityl) group is an acid-labile protecting group. The conditions used in standard RP-HPLC (e.g., 0.1% Trifluoroacetic acid - TFA) are generally not strong enough to cause significant cleavage of the Trityl group from the peptide. However, prolonged exposure to acidic conditions or the use of stronger acids can lead to premature deprotection. The 2-bromoethyl sulfide linker's stability during purification is generally high, but nucleophilic attack under certain conditions could be a consideration, although not commonly reported under standard RP-HPLC conditions.
Q5: Are there any alternatives to RP-HPLC for purifying these peptides?
For extremely hydrophobic and aggregation-prone peptides where RP-HPLC gives very low yields, a precipitation and washing protocol can be an effective alternative.[4] This method takes advantage of the peptide's poor solubility in certain solvents to separate it from more soluble impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of peptides modified with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Recovery of Peptide from RP-HPLC Column | 1. Peptide is too hydrophobic and irreversibly bound to the column. 2. Peptide precipitated on the column. 3. Aggregation of the peptide. | 1. Switch to a less hydrophobic column (C8 or C4).2. Increase the organic solvent concentration in the elution gradient (e.g., up to 100% acetonitrile).3. Add a small amount of isopropanol (1-5%) to the mobile phase to improve solubility and recovery of hydrophobic peptides.4. Increase the column temperature to enhance solubility and reduce secondary interactions.5. Ensure the peptide is fully dissolved in the injection solvent, using organic solvents like DMSO or DMF if necessary, before diluting with the initial mobile phase. |
| Broad or Tailing Peaks in RP-HPLC | 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Aggregation on the column. 4. Poor solubility in the mobile phase. | 1. Ensure an adequate concentration of an ion-pairing agent like TFA (typically 0.1%).2. Reduce the amount of peptide loaded onto the column.3. Increase the column temperature.4. Optimize the gradient slope; a shallower gradient can sometimes improve peak shape.5. Try a different organic modifier (e.g., methanol instead of acetonitrile) or a different column chemistry (e.g., phenyl). |
| Peptide Elutes in the Void Volume or Very Early | 1. The peptide is not retained on the column due to aggregation. 2. The initial mobile phase is too strong (too much organic solvent). | 1. Dissolve the peptide in a strong solvent like DMSO and then dilute with the initial mobile phase just before injection to minimize pre-injection aggregation.2. Decrease the initial percentage of organic solvent in your gradient. For very hydrophobic peptides, you may need to start at a very low organic concentration. |
| Low Purity After a Single Purification Step | 1. Co-elution of impurities with similar hydrophobicity. 2. Presence of deletion or truncated peptide sequences. | 1. Optimize the HPLC gradient. A shallower gradient around the elution point of your target peptide can improve resolution.2. Try a different stationary phase (e.g., C8, C4, or Phenyl) to alter the selectivity.3. Consider a second, orthogonal purification step, such as ion-exchange chromatography if the peptide has a net charge. |
| Difficulty Dissolving the Crude Peptide | 1. High hydrophobicity and aggregation. | 1. Use small amounts of organic solvents like DMSO, DMF, or acetonitrile to aid dissolution before diluting with an aqueous buffer.2. Consider using solubilizing additives in your buffer, but be mindful of their compatibility with your purification method. |
Data Presentation: Comparison of Purification Strategies (Example Data)
The following table presents hypothetical data to illustrate the potential outcomes of different purification strategies for a Trityl-modified peptide. Actual results will vary depending on the specific peptide sequence and experimental conditions.
| Purification Method | Column Type | Yield (%) | Purity (%) | Notes |
| Standard RP-HPLC | C18 | 15 | 85 | Poor peak shape and low recovery. |
| Optimized RP-HPLC | C4 | 45 | 95 | Improved peak shape and recovery with a shallower gradient and elevated temperature. |
| Precipitation & Washing | N/A | 60 | 90 | Higher yield but may require a final polishing step by HPLC for very high purity. |
Experimental Protocols
Protocol 1: Cleavage of the Peptide from Trityl Resin
This protocol describes the cleavage of the peptide from the solid support and removal of most acid-labile side-chain protecting groups.
Materials:
-
Peptide-bound Trityl resin
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Diisopropyl ether (cold)
-
Dichloromethane (DCM)
-
Centrifuge and centrifuge tubes
-
Nitrogen or argon gas source
Procedure:
-
Transfer the peptide-bound resin to a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional swirling for 2-3 hours. The resin may turn a deep yellow color due to the formation of the trityl cation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of TFA, followed by DCM, and combine the washes with the initial filtrate.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diisopropyl ether.
-
A white precipitate of the peptide should form. Allow the precipitation to proceed at 4°C for at least 30 minutes.
-
Centrifuge the suspension to pellet the peptide.
-
Carefully decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: General RP-HPLC Purification of Trityl-Modified Peptides
This protocol provides a starting point for the purification of Trityl-modified peptides. Optimization will be required for each specific peptide.
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
C4 or C8 reverse-phase column
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
Crude, dried peptide
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong organic solvent (e.g., DMSO or DMF). Dilute the solution with Mobile Phase A to a concentration suitable for injection. Ensure the final concentration of the strong organic solvent is low enough to not cause peak distortion.
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Injection: Inject the prepared peptide solution onto the column.
-
Gradient Elution: Elute the peptide using a linear gradient of Mobile Phase B. A suggested starting gradient is from 5% to 95% B over 40 minutes. For hydrophobic peptides, a shallower gradient may be necessary to achieve good separation.
-
Fraction Collection: Monitor the elution profile at 220 nm and 280 nm and collect fractions corresponding to the major peaks.
-
Analysis of Fractions: Analyze the collected fractions for purity using analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Protocol 3: Alternative Purification by Precipitation and Washing
This protocol is useful for highly aggregation-prone peptides.
Materials:
-
Crude, dried peptide
-
Milli-Q water
-
Diethyl ether
-
Centrifuge and centrifuge tubes
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent in which it is soluble (e.g., a small amount of TFA or an organic solvent).
-
Add the solution to a large volume of cold Milli-Q water to precipitate the hydrophobic peptide.
-
Centrifuge the suspension to pellet the peptide.
-
Decant the supernatant containing water-soluble impurities.
-
Resuspend the peptide pellet in diethyl ether to wash away organic-soluble impurities.
-
Centrifuge and decant the ether. Repeat the ether wash.
-
Dry the purified peptide pellet under vacuum.
-
Assess the purity by analytical RP-HPLC and mass spectrometry.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. americanpeptidesociety.org [americanpeptidesociety.org]
- 3. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Triphenylmethyl(2-bromoethyl) sulfide
Welcome to the technical support center for Triphenylmethyl(2-bromoethyl) sulfide. This guide provides essential information, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in the proper storage, handling, and use of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general storage conditions for this compound?
A1: this compound should be stored in a well-ventilated place with the container tightly closed.[1] It is recommended to store it under an inert atmosphere and to protect it from moisture. For long-term storage, refrigeration is advised.
Q2: What are the main safety hazards associated with this compound?
A2: This compound can cause skin and eye irritation, and may cause respiratory irritation.[1] It is crucial to handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling should be performed in a chemical fume hood to avoid inhalation of any dust or vapors.[1]
Q3: Is this compound sensitive to moisture?
A3: While specific data on the hygroscopicity of this compound is not detailed, related compounds and general best practices for bromo-compounds suggest avoiding moisture. Moisture can potentially lead to hydrolysis and degradation of the compound.
Q4: What are the physical and chemical properties of this compound?
A4: The key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C21H19BrS | [2] |
| Molecular Weight | 383.3 g/mol | [2] |
| Appearance | White to Cream Crystalline Solid | [1] |
| Melting Point | 79 - 83 °C | |
| Boiling Point | 203 - 206 °C | |
| InChIKey | LTIKGYXXFFGAEY-UHFFFAOYSA-N | [2] |
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Low or No Reaction Yield
-
Possible Cause 1: Compound Degradation
-
Troubleshooting Step: The compound may have degraded due to improper storage (e.g., exposure to moisture or air).
-
Recommendation: Use a fresh batch of the reagent or verify the purity of the existing stock using techniques like NMR or LC-MS. Ensure the compound is stored under an inert atmosphere and protected from moisture.
-
-
Possible Cause 2: Inappropriate Solvent
-
Troubleshooting Step: The solvent used may not be suitable for the reaction or may contain impurities (e.g., water).
-
Recommendation: Use anhydrous solvents for the reaction. Ensure the chosen solvent is compatible with the reaction chemistry.
-
-
Possible Cause 3: Incorrect Reaction Conditions
-
Troubleshooting Step: The reaction temperature, time, or stoichiometry might not be optimal.
-
Recommendation: Review the experimental protocol. A trial run with varying reaction parameters may be necessary to optimize the conditions.
-
Issue 2: Formation of Unexpected Side Products
-
Possible Cause 1: Reactivity with Functional Groups
-
Troubleshooting Step: The triphenylmethyl (trityl) group or the bromoethyl sulfide moiety might be reacting with other functional groups in your substrate.
-
Recommendation: Protect sensitive functional groups in your starting material before introducing this compound.
-
-
Possible Cause 2: Presence of Impurities
-
Troubleshooting Step: Impurities in the starting materials or solvents could be leading to side reactions.
-
Recommendation: Purify all starting materials and use high-purity, anhydrous solvents.
-
Issue 3: Difficulty in Handling or Dissolving the Compound
-
Possible Cause: Low Solubility
-
Troubleshooting Step: The compound may have low solubility in the chosen solvent at room temperature.
-
Recommendation: Gently warm the mixture to aid dissolution, provided the compound is stable at elevated temperatures. Alternatively, screen a range of anhydrous solvents to find a more suitable one.
-
Experimental Workflow and Protocols
Below is a generalized workflow for handling and using this compound in a typical laboratory setting.
Caption: General experimental workflow for using this compound.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting common experimental issues.
Caption: Troubleshooting decision tree for experiments.
References
Overcoming steric hindrance in reactions with Triphenylmethyl(2-bromoethyl) sulfide
Welcome to the technical support center for reactions involving Triphenylmethyl(2-bromoethyl) sulfide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly those related to steric hindrance, during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive sites?
This compound contains two main features that dictate its reactivity:
-
A triphenylmethyl (trityl) group attached to a sulfur atom. This group is exceptionally bulky.
-
A 2-bromoethyl group , which provides an electrophilic carbon atom susceptible to nucleophilic attack.
The primary reaction of interest for this molecule is typically nucleophilic substitution at the carbon atom bonded to the bromine. However, the immense steric bulk of the adjacent trityl group significantly influences the reaction's feasibility and pathway.
Q2: My nucleophilic substitution reaction with this compound is extremely slow or not proceeding at all. What is the likely cause?
The most probable cause is severe steric hindrance . The bulky trityl group physically obstructs the backside attack required for a standard bimolecular nucleophilic substitution (SN2) reaction.[1][2][3] This steric shield increases the activation energy of the SN2 transition state, dramatically slowing down the reaction rate.[2][4]
Q3: Can this molecule undergo other reactions besides SN2?
Yes. Due to the steric hindrance impeding the SN2 pathway, other reaction mechanisms may become competitive or even dominant:
-
Bimolecular Elimination (E2): If the nucleophile is also a strong base, it may abstract a proton from the carbon adjacent to the one bearing the bromine, leading to an elimination product.[5][6] Sterically hindered bases often favor elimination.[7]
-
Unimolecular Nucleophilic Substitution (SN1) and Elimination (E1): These pathways are less likely for a primary bromide under standard conditions. However, the use of polar protic solvents and heat could potentially favor the formation of a carbocation intermediate, leading to a mixture of SN1 and E1 products.[1][8]
Q4: How does the choice of nucleophile affect the reaction outcome?
The nature of the nucleophile is critical:
-
Strong, small nucleophiles are more likely to succeed in an SN2 reaction as they are better able to penetrate the sterically hindered environment.
-
Bulky nucleophiles will exacerbate the steric hindrance, making SN2 reactions even more difficult and increasing the likelihood of elimination if the nucleophile is also basic.[9]
-
Strong, sterically hindered bases (e.g., potassium tert-butoxide) will almost exclusively favor the E2 pathway.[7]
Q5: What is the role of the solvent in reactions with this substrate?
The solvent plays a key role in determining the reaction pathway:
-
Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) highly reactive.[1][2]
-
Polar protic solvents (e.g., ethanol, water) can slow down SN2 reactions by solvating the nucleophile. However, they are effective at stabilizing carbocation intermediates and leaving groups, which could favor SN1/E1 pathways.[1]
Troubleshooting Guide
Issue 1: Low or No Yield of the SN2 Substitution Product
This is the most common issue and is directly related to the steric hindrance from the trityl group.
Caption: Troubleshooting workflow for low SN2 reaction yield.
Issue 2: Formation of an Unidentified Side Product (Likely Elimination)
If your nucleophile has any basic character, the E2 elimination pathway is a likely competitor to the SN2 reaction.
Caption: Competing SN2 and E2 reaction pathways.
Experimental Protocols & Data Presentation
General Protocol for Nucleophilic Substitution (Test Reaction)
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF (0.1 M concentration).
-
Addition of Nucleophile: Add the desired nucleophile (e.g., sodium azide, 1.5 eq).
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS every 2-4 hours.
-
Work-up: If the reaction proceeds, quench with saturated aqueous ammonium chloride, extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Table for Reaction Optimization
When troubleshooting a reaction, systematically varying parameters and recording the results is crucial. Below is an example of how to structure your experimental data.
| Entry | Nucleophile (eq.) | Solvent | Temperature (°C) | Time (h) | Conversion (%) [a] | SN2:E2 Ratio [b] |
| 1 | NaN3 (1.5) | DMF | 25 | 24 | 15 | >95:5 |
| 2 | NaN3 (1.5) | DMF | 80 | 12 | 75 | 90:10 |
| 3 | NaN3 (1.5) | DMSO | 80 | 12 | 85 | 88:12 |
| 4 | NaCN (1.5) | DMSO | 80 | 18 | 60 | 85:15 |
| 5 | t-BuOK (1.5) | THF | 25 | 2 | >95 | <5:95 |
[a] Conversion determined by 1H NMR analysis of the crude reaction mixture. [b] Product ratio determined by GC-MS analysis.
Disclaimer: The data presented in this table is illustrative and intended to serve as a template for organizing experimental results. Actual results will vary based on specific reaction conditions and nucleophiles.
References
- 1. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. brainly.com [brainly.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Selective Deprotection of N-Boc vs. S-Trityl in Modified Peptides
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the selective deprotection of N-Boc and S-Trityl protecting groups in modified peptides.
Troubleshooting Guide
This section addresses common issues encountered during the selective deprotection of N-Boc and S-Trityl groups.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Premature or Partial Deprotection of S-Trityl during N-Boc Removal | The acidic conditions for N-Boc removal are too harsh. The S-Trityl group on certain amino acids (e.g., Serine) can be more labile than on others (e.g., Cysteine). | Use milder acidic conditions for N-Boc deprotection. Consider using 10-20% TFA in DCM instead of the standard 50%. Alternatively, employ non-acidic N-Boc deprotection methods if compatible with your synthesis strategy. For very sensitive S-Trityl groups, consider using a more acid-stable thiol protecting group if possible in future syntheses. |
| Incomplete N-Boc Deprotection | Insufficient acid concentration or reaction time. Steric hindrance around the N-Boc group. | Increase the reaction time with the deprotection reagent. A second treatment with the deprotection solution can also be effective. For sterically hindered residues, slightly stronger acidic conditions or elevated temperatures may be required, but proceed with caution to avoid S-Trityl cleavage. Monitor the reaction progress by a qualitative test (e.g., Kaiser test) or LC-MS. |
| Incomplete S-Trityl Deprotection | The deprotection conditions are not strong enough. The trityl cation can re-attach to the thiol. | For acid-labile cleavage, ensure a sufficient concentration of TFA (e.g., 95%) and the presence of scavengers like triisopropylsilane (TIS) to irreversibly quench the trityl cation. Consider alternative deprotection methods such as oxidation with iodine if disulfide bond formation is desired. |
| Side Reactions during Deprotection (e.g., Alkylation of Trp or Met) | The t-butyl or trityl cations generated during cleavage can alkylate nucleophilic side chains. | Always include scavengers in your deprotection cocktail. Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), water, and 1,2-ethanedithiol (EDT). A typical cocktail for global deprotection is TFA/TIS/H2O (95:2.5:2.5). |
| Aggregation/Precipitation of Peptide during Deprotection | The peptide becomes insoluble in the deprotection solution as protecting groups are removed. | Perform the deprotection at a lower temperature (e.g., on ice). Use a larger volume of the deprotection solution. Consider adding a small amount of a co-solvent like dichloromethane (DCM) to improve solubility. |
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for selectively removing an N-Boc group while leaving an S-Trityl group intact?
A1: Selective N-Boc deprotection is typically achieved using milder acidic conditions that are not sufficient to cleave the more acid-labile S-Trityl group. A common starting point is 20-30% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 30 minutes at room temperature. However, the stability of the S-Trityl group can vary depending on the amino acid it is protecting, so optimization may be necessary.
Q2: Can I remove the S-Trityl group without affecting the N-Boc group?
A2: Yes, this is a key example of orthogonal protection. The S-Trityl group can be selectively removed under conditions that leave the N-Boc group intact. One common method is oxidative cleavage using a solution of iodine in a solvent like dichloromethane (DCM) or methanol, which often leads to the formation of a disulfide bond. Another approach involves using a reagent system with a Lewis acid and a reducing agent, such as BF3·Et2O and triethylsilane.
Q3: What is the role of scavengers in deprotection reactions?
A3: Scavengers are crucial for preventing side reactions. During acid-mediated deprotection, stable carbocations (t-butyl from Boc and trityl from Trt) are formed. These cations are electrophilic and can react with nucleophilic amino acid side chains, such as those of Tryptophan, Methionine, and Tyrosine, leading to undesired modifications of your peptide. Scavengers, such as triisopropylsilane (TIS), water, or dithiothreitol (DTT), are added to the deprotection cocktail to "trap" these reactive cations.
Q4: My peptide contains multiple Cys(Trt) residues. Are there any special considerations for their deprotection?
A4: Yes. With multiple Cys(Trt) groups, the concentration of the trityl cation generated during cleavage is higher, increasing the risk of incomplete deprotection due to re-attachment or side reactions. It is highly recommended to use a scavenger like TIS in the cleavage cocktail. Precipitating the peptide in cold ether directly after cleavage can also improve the yield of the fully deprotected product.
Q5: Is it possible to perform a one-pot deprotection of both N-Boc and S-Trityl groups?
A5: Yes, a global deprotection can be achieved using strong acidic conditions. A widely used cocktail for this purpose is 95% TFA with scavengers like TIS and water (e.g., TFA/TIS/H2O 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature. This will cleave the peptide from most acid-labile resins and remove both N-Boc and S-Trityl protecting groups simultaneously.
Experimental Protocols
Protocol 1: Selective N-Boc Deprotection
This protocol describes the selective removal of the N-terminal Boc group while preserving the S-Trityl protection on a cysteine residue.
-
Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Deprotection Cocktail: Prepare a solution of 20% TFA in DCM (v/v).
-
Deprotection Reaction: Drain the DCM from the resin and add the deprotection cocktail (10 mL per gram of resin). Gently agitate the mixture for 30 minutes at room temperature.
-
Washing: Filter the resin and wash thoroughly with DCM (3 x 10 mL/g), followed by a neutralization wash with 5% N,N-diisopropylethylamine (DIPEA) in DCM (2 x 10 mL/g), and finally with DCM (3 x 10 mL/g).
-
Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free amine.
Protocol 2: Selective S-Trityl Deprotection with Disulfide Bond Formation
This protocol outlines the removal of the S-Trityl group with concomitant formation of a disulfide bond using iodine.
-
Peptide Dissolution: Dissolve the N-Boc protected peptide in DCM (approximately 1 mL per micromole of peptide).
-
Iodine Solution: Prepare a 0.1 M solution of iodine in DCM.
-
Oxidation Reaction: Add the iodine solution (22 µL per micromole of peptide) to the dissolved peptide. Stir the reaction mixture for 5 minutes at room temperature. The solution will typically turn a brownish color.
-
Quenching: Add a 0.2 M citrate buffer containing ascorbic acid (5 mg/mL) to quench the excess iodine. The color should fade.
-
Purification: Isolate the peptide by a suitable chromatographic method, such as size-exclusion or reversed-phase HPLC.
Visualized Workflows
Caption: Experimental workflows for selective deprotection.
Caption: Logical relationships in selective deprotection.
Validation & Comparative
A Comparative Guide to Cysteine Modifying Reagents: Featuring Triphenylmethyl(2-bromoethyl) sulfide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Triphenylmethyl(2-bromoethyl) sulfide with other commonly used cysteine modifying reagents. We will delve into their reactivity, selectivity, and applications, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for your research needs.
Introduction to Cysteine Modification
Cysteine, with its nucleophilic thiol group, is a unique amino acid that plays a critical role in protein structure, function, and regulation. The reactivity of the cysteine thiol makes it a prime target for covalent modification, a strategy widely employed in chemical biology and drug development to probe protein function, label proteins, and develop targeted therapies. A variety of reagents have been developed to specifically modify cysteine residues, each with its own distinct characteristics.
This guide focuses on the comparison of this compound, a sterically hindered alkylating reagent, with well-established cysteine modifying agents such as iodoacetamide (IAM) and N-ethylmaleimide (NEM).
Comparison of Cysteine Modifying Reagents
The choice of a cysteine modifying reagent depends on several factors, including the desired reactivity, selectivity, and the specific application. Below is a summary of the key characteristics of this compound and other common reagents.
Table 1: Quantitative Comparison of Cysteine Modifying Reagents
| Reagent | Class | Second-Order Rate Constant (M⁻¹s⁻¹) with Cysteine (pH 7.4) | Selectivity for Cysteine | Key Features |
| This compound | Alkylating Agent (inferred) | Not experimentally determined. Expected to be lower than IAM due to steric hindrance. | Expected to be high for accessible cysteines. | Bulky trityl group may provide unique selectivity for surface-exposed cysteines in specific protein environments. Potentially reversible under acidic conditions. |
| Iodoacetamide (IAM) | Alkylating Agent | ~0.6 - 1.0[1] | Moderate. Can react with other nucleophilic residues at higher concentrations and pH. | Widely used, well-characterized. Forms a stable thioether bond. |
| N-Ethylmaleimide (NEM) | Michael Acceptor | ~10 - 100[2][3][4] | High for thiols at physiological pH. | Fast reaction kinetics. Forms a stable thioether bond. |
| Chloroacetamide | Alkylating Agent | Slower than IAM | Higher than IAM. | Reduced off-target reactions compared to IAM. |
Note: The properties of this compound are inferred based on the chemical nature of its reactive groups due to the lack of direct experimental data in the public domain. The bulky triphenylmethyl (trityl) group is expected to significantly influence its reactivity through steric hindrance, potentially leading to a slower reaction rate compared to less hindered alkylating agents like iodoacetamide. However, this steric bulk could also confer higher selectivity for highly accessible cysteine residues on the protein surface. The trityl group is also known to be labile under acidic conditions, which might allow for reversible modification.
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of cysteine modifying reagents. Below are general protocols for cysteine alkylation using iodoacetamide and N-ethylmaleimide.
Protocol 1: Cysteine Alkylation with Iodoacetamide (IAM)
This protocol is a standard method for the irreversible modification of cysteine residues in proteins.
Materials:
-
Protein sample in a suitable buffer (e.g., PBS, Tris-HCl) at pH 7.0-8.5
-
Iodoacetamide (IAM) stock solution (e.g., 100 mM in buffer)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds (optional)
-
Quenching reagent (e.g., DTT, 2-mercaptoethanol)
-
Desalting column or dialysis equipment
Procedure:
-
Reduction (Optional): If the protein contains disulfide bonds that need to be modified, reduce the sample by incubating with 5-10 mM DTT or TCEP for 1 hour at room temperature.
-
Alkylation: Add a 5 to 10-fold molar excess of IAM stock solution to the protein sample. Incubate the reaction mixture in the dark for 1 hour at room temperature.
-
Quenching: Quench the reaction by adding a quenching reagent in excess (e.g., 2-fold molar excess over IAM) and incubate for 15 minutes.
-
Removal of Excess Reagents: Remove excess IAM and quenching reagent by desalting or dialysis.
-
Analysis: The modified protein can be analyzed by techniques such as mass spectrometry to confirm modification.
Protocol 2: Cysteine Modification with N-Ethylmaleimide (NEM)
This protocol utilizes the rapid reaction of NEM with cysteine thiols.
Materials:
-
Protein sample in a suitable buffer (e.g., phosphate buffer) at pH 6.5-7.5[5]
-
N-Ethylmaleimide (NEM) stock solution (e.g., 100 mM in a compatible solvent like DMSO or DMF)
-
Quenching reagent (e.g., DTT, 2-mercaptoethanol)
-
Desalting column or dialysis equipment
Procedure:
-
Reduction (Optional): If necessary, reduce disulfide bonds as described in Protocol 1.
-
Modification: Add a 2 to 5-fold molar excess of NEM stock solution to the protein sample. Incubate for 15-30 minutes at room temperature. The reaction is often rapid.[3][4]
-
Quenching: Stop the reaction by adding a quenching reagent.
-
Removal of Excess Reagents: Purify the modified protein from excess reagents.
-
Analysis: Confirm the modification using appropriate analytical techniques.
Signaling Pathways and Experimental Workflows
Cysteine modifications play a crucial role in regulating various signaling pathways. Understanding these pathways is essential for designing experiments to probe their function.
KEAP1-NRF2 Signaling Pathway
The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response.[6][7][8] Keap1 contains several reactive cysteine residues that act as sensors for oxidative and electrophilic stress.[6][8] Modification of these cysteines by electrophiles or oxidants leads to a conformational change in Keap1, disrupting its ability to target the transcription factor Nrf2 for degradation.[9] This allows Nrf2 to translocate to the nucleus and activate the expression of antioxidant and detoxification genes.
Caption: The KEAP1-NRF2 signaling pathway illustrating the role of cysteine modification in NRF2 activation.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is another example where cysteine modification is critical for its regulation. EGFR contains a conserved cysteine residue (Cys797) in its kinase domain.[10][11] Oxidation of this cysteine can modulate EGFR activity. Furthermore, this cysteine is the target for several covalent inhibitors used in cancer therapy.
References
- 1. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of the reaction of N-ethylmaleimide with cysteine and some congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pnas.org [pnas.org]
- 7. Distinct Cysteine Residues in Keap1 Are Required for Keap1-Dependent Ubiquitination of Nrf2 and for Stabilization of Nrf2 by Chemopreventive Agents and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Basis of the KEAP1-NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Redox Regulation of EGFR Signaling Through Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redox regulation of epidermal growth factor receptor signaling through cysteine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Triphenylmethyl(2-bromoethyl) sulfide vs iodoacetamide for alkylation
A comprehensive analysis of iodoacetamide and its alternatives for protein alkylation in proteomics and drug development.
For researchers, scientists, and drug development professionals, the precise and efficient alkylation of cysteine residues is a critical step in various experimental workflows, from protein characterization to drug target identification. The choice of alkylating agent can significantly impact the quality and interpretation of experimental results. While a vast array of reagents is available, iodoacetamide (IAM) has long been a staple in the field. This guide provides a detailed comparison of the efficacy of iodoacetamide against other common alkylating agents.
An initial investigation into the efficacy of Triphenylmethyl(2-bromoethyl) sulfide for protein alkylation revealed a significant lack of published data and established protocols for this specific application. As such, a direct experimental comparison with iodoacetamide is not feasible at this time. Therefore, this guide will focus on comparing iodoacetamide with other well-documented and widely used cysteine alkylating agents, providing researchers with actionable data to inform their experimental design.
Iodoacetamide: The Benchmark for Cysteine Alkylation
Iodoacetamide is a haloacetamide that reacts with the thiol group of cysteine residues via a nucleophilic substitution reaction, forming a stable carbamidomethyl-cysteine adduct. This irreversible modification effectively blocks the cysteine from forming disulfide bonds, which is crucial for protein denaturation and subsequent enzymatic digestion in proteomics workflows.
A Comparative Analysis of Common Alkylating Agents
While iodoacetamide is widely used, it is not without its drawbacks, including potential off-target reactions. Several other classes of alkylating agents are also commonly employed, each with its own set of advantages and disadvantages. This section compares iodoacetamide with other prominent alkylating agents: chloroacetamide (CAA), acrylamide (AA), and N-ethylmaleimide (NEM).
Quantitative Performance Metrics
The choice of an alkylating agent can influence peptide and protein identification rates in mass spectrometry-based proteomics. The following table summarizes key performance metrics for iodoacetamide and its alternatives.
| Alkylating Agent | Cysteine Alkylation Efficiency | Off-target Reactions (e.g., on Met, Lys, N-terminus) | Impact on Peptide Identification | Reference |
| Iodoacetamide (IAM) | High | Moderate, particularly on methionine.[1][2] | Can lead to reduced identification of methionine-containing peptides.[2] | [2][3] |
| Chloroacetamide (CAA) | High | Lower than IAM.[4] | Generally leads to a higher number of identified peptides compared to IAM.[4] | [2][4] |
| Acrylamide (AA) | High | Low | Often results in the highest number of peptide spectral matches.[2] | [2] |
| N-Ethylmaleimide (NEM) | High | High, significant modification of N-terminus and lysine.[3] | Can complicate data analysis due to extensive side reactions.[3] | [3] |
Experimental Protocols
Detailed and reproducible protocols are essential for successful protein alkylation. Below are standard in-solution and in-gel alkylation protocols for iodoacetamide.
In-Solution Protein Alkylation with Iodoacetamide
This protocol is suitable for proteins in solution prior to enzymatic digestion and mass spectrometry analysis.
-
Reduction: To the protein solution in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5), add dithiothreitol (DTT) to a final concentration of 5 mM. Incubate for 25-45 minutes at 56°C to reduce all disulfide bonds.[5]
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Add freshly prepared iodoacetamide solution to a final concentration of 14 mM.[3][5] Incubate for 30 minutes at room temperature in the dark.
-
Quenching: Quench the unreacted iodoacetamide by adding DTT to a final concentration of 5 mM and incubate for 15 minutes at room temperature in the dark.[5]
-
Downstream Processing: The protein sample is now ready for buffer exchange, enzymatic digestion (e.g., with trypsin), and subsequent analysis.
In-Gel Protein Alkylation with Iodoacetamide
This protocol is used for proteins that have been separated by gel electrophoresis.
-
Excision: Excise the protein band of interest from the Coomassie-stained gel.
-
Destaining: Destain the gel pieces with a solution of 50% acetonitrile in 25 mM ammonium bicarbonate, pH 8, until the gel pieces are clear.
-
Reduction: Add 10 mM DTT in 25 mM ammonium bicarbonate to the gel pieces and incubate for 1 hour at 56°C.[6]
-
Alkylation: Remove the DTT solution and add 55 mM iodoacetamide in 25 mM ammonium bicarbonate. Incubate for 45 minutes at room temperature in the dark.[6]
-
Washing: Wash the gel pieces with 25 mM ammonium bicarbonate, followed by dehydration with acetonitrile.
-
Drying: Dry the gel pieces in a vacuum centrifuge.
-
Digestion: The gel pieces are now ready for in-gel digestion with a protease like trypsin.
References
- 1. Improved identification of hordeins by cysteine alkylation with 2-bromoethylamine, SDS-PAGE and subsequent in-gel tryptic digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Commonly Used Alkylating Agents Limit Persulfide Detection by Converting Protein Persulfides into Thioethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
A Comparative Guide to the Trityl Protecting Group for Thiols in Synthesis
In the intricate world of chemical synthesis, particularly in the development of peptides and other complex molecules, the selective protection and deprotection of functional groups is paramount. Among the various functionalities, the thiol group of cysteine residues presents a unique set of challenges due to its high nucleophilicity and susceptibility to oxidation. The triphenylmethyl (Trityl, Trt) group has emerged as a cornerstone for thiol protection, offering a distinct profile of advantages that make it a preferred choice for many researchers. This guide provides an objective comparison of the Trityl protecting group with other common thiol protecting groups, supported by experimental data and detailed protocols.
Key Advantages of the Trityl Group
The utility of the Trityl group in protecting thiols stems from a combination of its chemical and physical properties:
-
Acid Lability: The S-Trityl bond is highly susceptible to cleavage under acidic conditions, typically using trifluoroacetic acid (TFA). This allows for deprotection under relatively mild conditions that are compatible with many other protecting groups used in complex syntheses.
-
Steric Bulk: The large size of the trityl group provides significant steric hindrance, which can be exploited for the selective protection of primary thiols over more hindered secondary or tertiary thiols. In peptide synthesis, this bulkiness can also help to disrupt peptide aggregation.
-
Orthogonality: The Trityl group is stable under the basic conditions used for the removal of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group in solid-phase peptide synthesis (SPPS), making it an orthogonal protecting group in this widely used strategy.[1][2][3] This orthogonality is crucial for the synthesis of complex peptides with multiple disulfide bonds.
-
Ease of Monitoring: The cleavage of the trityl group generates the trityl cation, which is a chromophore.[4] This allows for the real-time monitoring of the deprotection reaction by UV-Vis spectroscopy.
Comparative Performance with Other Thiol Protecting Groups
The choice of a thiol protecting group is dictated by the specific requirements of the synthetic route, including the stability of other functional groups present in the molecule. The following tables provide a quantitative comparison of the Trityl group with other commonly used thiol protecting groups.
| Protecting Group | Structure | Cleavage Conditions | Cleavage Time | Yield (%) | Orthogonal to |
| Trityl (Trt) | 95% TFA, scavengers (e.g., TIS, EDT) | 1-2 hours | >95 | Fmoc | |
| 4-Methoxytrityl (Mmt) | 1% TFA in DCM | 30 minutes | Complete | Fmoc, tBu | |
| tert-Butyl (tBu) | Strong acid (e.g., HF, TFMSA) | > 1 hour | Variable | Fmoc | |
| Acetamidomethyl (Acm) | Hg(OAc)₂, I₂ | Variable | Variable | Fmoc, Boc | |
| tert-Butylthio (StBu) | Reducing agents (e.g., DTT, TCEP) | Variable | High | Fmoc, Boc |
Table 1: General Comparison of Common Thiol Protecting Groups. This table summarizes the general conditions for cleavage and orthogonality of various thiol protecting groups.
| Condition | Trityl (Trt) % Cleavage | 4-Methoxytrityl (Mmt) % Cleavage |
| 1% TFA in DCM/TES (95:5), 30 min | 4-5% | 100% |
Table 2: Acid Lability Comparison of Trityl and Mmt Groups. This data highlights the significantly higher acid sensitivity of the Mmt group compared to the Trityl group, allowing for selective deprotection.[5]
Experimental Protocols
Protocol 1: S-Tritylation of Cysteine
This protocol describes the protection of the thiol group of cysteine with trityl chloride.
Materials:
-
Cysteine hydrochloride monohydrate
-
Trityl chloride (Trt-Cl)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Diethyl ether
-
Stir plate and stir bar
-
Round bottom flask
-
Ice bath
Procedure:
-
Dissolve cysteine hydrochloride monohydrate (1 equivalent) in DMF in a round bottom flask.
-
Cool the solution in an ice bath and add triethylamine (2 equivalents) dropwise while stirring.
-
In a separate container, dissolve trityl chloride (1 equivalent) in DMF.
-
Add the trityl chloride solution to the cysteine solution dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.
-
Filter the precipitate and wash with cold water and then with diethyl ether.
-
Dry the product under vacuum to obtain S-trityl-cysteine. A synthetic method for S-trityl-L-cysteine amide reports obtaining the product with a yield of over 99.0% after purification.[6]
Protocol 2: TFA-Mediated Deprotection of S-Trityl Group in Solid-Phase Peptide Synthesis (SPPS)
This protocol details the cleavage of the S-trityl group from a peptide synthesized on a solid support using a trifluoroacetic acid (TFA) cocktail.
Materials:
-
S-trityl protected peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) as a scavenger
-
Water
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
-
Shaker
Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% water, and 2.5% TIS. A common cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]).[7]
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Shake the mixture at room temperature for 1.5 to 2 hours.[4][8] The resin may turn a deep yellow color due to the formation of the trityl cation.[4]
-
Filter the resin and collect the filtrate containing the deprotected peptide.
-
Wash the resin with additional TFA and then with DCM. Combine all filtrates.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate).
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and byproducts.
-
Dry the peptide pellet under vacuum. Studies have shown that variations in cleavage time and temperature can affect the level of side reactions, such as S-tert-butylation.[9] For example, cleavage at 25°C for 1 hour with a TFA-TIS-H₂O (95:2.5:2.5) cocktail resulted in 15.4% C-terminal Cys S-tbutylation in a model peptide.[9]
Visualizing the Chemistry: Workflows and Mechanisms
Trityl Group in Fmoc Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the workflow of incorporating a trityl-protected cysteine into a growing peptide chain during Fmoc-SPPS.
Figure 1: Workflow for incorporating a trityl-protected cysteine in Fmoc-SPPS.
Mechanism of Acid-Catalyzed Deprotection of S-Trityl Group
The cleavage of the S-trityl group proceeds via a carbocationic intermediate, which is stabilized by the three phenyl rings.
Figure 2: Mechanism of acid-catalyzed deprotection of an S-trityl group.
Conclusion
The trityl protecting group offers a robust and versatile tool for the protection of thiols in a wide range of synthetic applications. Its well-defined acid lability, steric bulk, and orthogonality with common protecting group strategies like Fmoc-SPPS make it a highly valuable asset for researchers in peptide synthesis and drug development. While other protecting groups offer advantages in specific contexts, such as the extreme acid sensitivity of the Mmt group or the stability of the Acm group to acidic cleavage, the trityl group provides a balanced profile that is suitable for a majority of applications requiring temporary thiol protection. The choice of the optimal protecting group will always depend on a careful analysis of the overall synthetic strategy, but the trityl group remains a reliable and effective first choice for many synthetic challenges involving thiols.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. cblpatras.gr [cblpatras.gr]
- 6. CN113214123A - Synthetic method of S-trityl-L-cysteine amide - Google Patents [patents.google.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Mass Spectrometric Characterization of Triphenylmethyl(2-bromoethyl) sulfide Adducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of mass spectrometry-based methodologies for the characterization of adducts formed by the alkylating agent Triphenylmethyl(2-bromoethyl) sulfide. Due to the absence of direct studies on this specific compound, this document outlines a proposed analytical framework, drawing parallels from established research on analogous sulfur-containing alkylating agents, such as sulfur mustards and their surrogates.[1][2][3][4][5] The guide details predicted fragmentation patterns, hypothetical experimental protocols, and a comparison of suitable mass spectrometry techniques, supported by workflow and pathway diagrams.
Introduction to this compound Adduct Formation
This compound is an alkylating agent capable of forming covalent adducts with nucleophilic residues in biological macromolecules. The primary targets within proteins are expected to be the thiol groups of cysteine residues, although other nucleophilic sites on amino acids like histidine and lysine, or on DNA bases, could also be modified.[3][6] The triphenylmethyl (trityl) group provides a bulky, hydrophobic tag, while the 2-bromoethyl group serves as the reactive moiety for alkylation. Understanding the structure and fragmentation of these adducts is critical for metabolism, toxicology, and drug development studies.
The proposed reaction leading to a protein adduct is the nucleophilic attack by a cysteine thiol on the carbon atom bearing the bromine, resulting in the displacement of the bromide ion and the formation of a stable thioether bond.
Comparison of Mass Spectrometry Techniques
The characterization of these adducts can be approached using several mass spectrometry (MS) techniques, each with distinct advantages. The choice of technique will depend on the sample complexity, the required sensitivity, and the level of structural detail needed.
| Technique | Ionization Source | Mass Analyzer | Primary Application | Strengths | Limitations |
| LC-ESI-MS/MS | Electrospray Ionization (ESI) | Quadrupole, Ion Trap, Orbitrap, TOF | Identification and quantification of adducts in complex mixtures (e.g., protein digests).[2][7] | High sensitivity, suitable for complex samples, provides detailed structural information through fragmentation.[8] | Can be susceptible to ion suppression. |
| MALDI-TOF MS | Matrix-Assisted Laser Desorption/Ionization (MALDI) | Time-of-Flight (TOF) | Analysis of intact protein adducts and screening of peptide mixtures.[1][9][10] | High mass range, tolerance to some buffers and salts, rapid analysis.[1][9][10] | May have lower resolution than ESI-Orbitrap, fragmentation is often limited to post-source decay or tandem TOF. |
| GC-MS | Electron Impact (EI) / Chemical Ionization (CI) | Quadrupole, Ion Trap | Analysis of small, volatile derivatives of adducted amino acids after hydrolysis.[3][4] | Provides reproducible fragmentation patterns for library matching. | Requires derivatization of non-volatile adducts, thermal degradation is possible. |
Predicted Fragmentation Patterns and Data
Upon collision-induced dissociation (CID) in a tandem mass spectrometer, the this compound adducts are expected to yield characteristic fragment ions. The most prominent fragmentation would likely involve the cleavage of the bulky and stable triphenylmethyl cation.
Table 1: Predicted Key Ions for a Cysteine Adduct of this compound
| Description | Predicted m/z | Ion Structure / Notes |
| Triphenylmethyl Cation | 243.12 | [C(C₆H₅)₃]⁺ - A highly stable and abundant fragment, characteristic of the trityl group. |
| Thioether Fragment | Varies | [Peptide-S-CH₂-CH₂-S-C(C₆H₅)₃]⁺ - Cleavage at other peptide bonds. |
| Neutral Loss of Triphenylmethane | [M-244.13] | Loss of C₁₉H₁₆ from the parent ion. |
| Parent Ion of Adducted Peptide | Varies | [Peptide + 347.12]⁺ - Mass of the modifying group: C₂₁H₁₉S. |
Below is a diagram illustrating the predicted primary fragmentation pathway for a cysteine-adducted peptide.
Caption: Predicted fragmentation of a this compound adducted peptide.
Experimental Protocols
The following are proposed protocols for the identification and characterization of protein adducts of this compound.
Protocol 1: In Vitro Adduct Formation and Sample Preparation
-
Incubation: Incubate the target protein (e.g., Human Serum Albumin) at a concentration of 1 mg/mL in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 7.8) with a 10-fold molar excess of this compound (dissolved in a minimal amount of acetonitrile or DMSO) for 4 hours at 37°C.
-
Removal of Excess Reagent: Remove unreacted alkylating agent by dialysis or using a desalting column.
-
Denaturation and Reduction: Denature the protein by adding urea to a final concentration of 8 M. Reduce disulfide bonds with 10 mM dithiothreitol (DTT) for 1 hour at 56°C.
-
Alkylation of Free Cysteines: Alkylate any remaining free cysteine residues with 55 mM iodoacetamide for 45 minutes in the dark to prevent disulfide scrambling.
-
Enzymatic Digestion: Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion. Clean up the peptide mixture using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides with 50% acetonitrile/0.1% formic acid and dry them in a vacuum centrifuge.
Protocol 2: LC-ESI-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried peptide digest in 2% acetonitrile/0.1% formic acid.
-
Chromatography: Inject the sample onto a C18 reverse-phase column (e.g., 75 µm ID x 15 cm) connected to a nano-flow HPLC system. Elute the peptides using a gradient of 5% to 40% acetonitrile in 0.1% formic acid over 60 minutes.
-
Mass Spectrometry: Analyze the eluting peptides on an Orbitrap or Q-TOF mass spectrometer.
-
MS1 Scan: Acquire full MS scans from m/z 350 to 1800.
-
Data-Dependent MS2 Scans: Select the top 10 most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).
-
-
Data Analysis: Process the raw data using proteomics software (e.g., MaxQuant, Proteome Discoverer). Search the spectra against the protein sequence database, specifying a variable modification on cysteine corresponding to the mass of the this compound adduct (C₂₁H₁₉S, +315.12 Da). Look for the characteristic reporter ion at m/z 243.12 in the MS/MS spectra to confirm the presence of the trityl group.
Experimental Workflow Diagram
The overall workflow for identifying protein adducts is depicted below.
References
- 1. MALDI-ToF/MS as a diagnostic tool for the confirmation of sulfur mustard exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simplified Method for Quantifying Sulfur Mustard Adducts to Blood Proteins by Ultrahigh Pressure Liquid Chromatography−Isotope Dilution Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Identification of degradation products of 2-chloroethyl ethyl sulfide by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of ion-molecule reactions with 2-chloroethyl ethyl sulfide at 298 K: a search for CIMS schemes for mustard gas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass spectrometric analysis of sulfur mustard-induced biomolecular adducts: Are DNA adducts suitable biomarkers of exposure? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extension of Diagnostic Fragmentation Filtering for Automated Discovery in DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Method for the rapid detection and molecular characterization of DNA alkylating agents by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Thiol-Protecting Groups for 2-Bromoethyl Sulfide Derivatives: An NMR Study
A comprehensive guide for researchers, scientists, and drug development professionals on the structural confirmation of Triphenylmethyl(2-bromoethyl) sulfide and its alternatives using Nuclear Magnetic Resonance (NMR) spectroscopy.
In the synthesis of complex molecules, particularly in drug development, the protection of reactive functional groups is a critical step. For thiols, the triphenylmethyl (trityl) group is a widely used protecting group due to its steric bulk and relative ease of introduction and removal. This guide provides a comparative analysis of this compound and two common alternatives, benzyl(2-bromoethyl) sulfide and tert-butyl(2-bromoethyl) sulfide, with a focus on the use of ¹H and ¹³C NMR spectroscopy for their structural verification.
Performance Comparison: NMR Spectral Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and its benzyl and tert-butyl analogues. The provided data is based on established chemical shift trends for the respective protecting groups and the 2-bromoethyl sulfide moiety. These values serve as a reference for researchers in confirming the successful synthesis and purity of these compounds.
Table 1: Comparative ¹H NMR Chemical Shift Data (in ppm)
| Compound | Trityl Protons (Ar-H) | Protecting Group Protons | -S-CH₂- | -CH₂-Br |
| This compound | ~7.20 - 7.50 (m) | - | ~2.6 (t) | ~3.3 (t) |
| Benzyl(2-bromoethyl) sulfide | ~7.25 - 7.40 (m) | ~3.8 (s) | ~2.9 (t) | ~3.5 (t) |
| tert-Butyl(2-bromoethyl) sulfide | - | ~1.3 (s) | ~2.8 (t) | ~3.4 (t) |
Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency. m = multiplet, s = singlet, t = triplet.
Table 2: Comparative ¹³C NMR Chemical Shift Data (in ppm)
| Compound | Trityl Carbons (Ar-C) | Protecting Group Carbons | -S-CH₂- | -CH₂-Br | Quaternary C |
| This compound | ~127-130 (multiple peaks), ~145 (ipso) | - | ~35 | ~32 | ~67 |
| Benzyl(2-bromoethyl) sulfide | ~127-129 (multiple peaks), ~138 (ipso) | ~36 | ~34 | ~31 | - |
| tert-Butyl(2-bromoethyl) sulfide | - | ~31 (CH₃), ~43 (C) | ~38 | ~33 | - |
Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.
Experimental Protocols
The following are generalized protocols for the synthesis and NMR analysis of the compared sulfide derivatives.
Synthesis of S-Protected (2-bromoethyl) Sulfides
Materials:
-
2-Bromoethanethiol
-
Triphenylmethyl chloride (for trityl derivative)
-
Benzyl bromide (for benzyl derivative)
-
tert-Butyl chloride (for tert-butyl derivative)
-
A suitable base (e.g., triethylamine, sodium hydride)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromoethanethiol in the anhydrous solvent.
-
Add one equivalent of the base and stir the mixture at room temperature for 15-30 minutes.
-
Slowly add a slight excess (1.1 equivalents) of the respective protecting group halide (triphenylmethyl chloride, benzyl bromide, or tert-butyl chloride).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitoring by thin-layer chromatography is recommended).
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired sulfide derivative.
NMR Sample Preparation and Analysis
Materials:
-
Synthesized sulfide derivative
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
Procedure:
-
Dissolve 5-10 mg of the purified sulfide derivative in approximately 0.6 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks in both spectra based on their chemical shifts, multiplicities, and integration values, comparing them to the expected values in Tables 1 and 2.
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and structural confirmation of the this compound derivatives using NMR spectroscopy.
This guide provides a foundational framework for the synthesis and NMR-based structural confirmation of this compound and its common analogues. The provided data and protocols are intended to assist researchers in the efficient and accurate characterization of these important chemical entities.
A Comparative Guide to the Cleavage of the S-Trityl Group: Acidic vs. Oxidative Methods
For researchers and professionals in drug development and chemical synthesis, the strategic removal of protecting groups is a critical step. The S-trityl group is a widely used protecting group for thiols, particularly in peptide synthesis, due to its steric bulk and acid lability. This guide provides an objective comparison of the two primary methods for its cleavage: acidic and oxidative, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | Acidic Cleavage | Oxidative Cleavage |
| Primary Reagent | Trifluoroacetic Acid (TFA) | Iodine (I2) |
| Product | Free Thiol (-SH) | Disulfide Bond (-S-S-) |
| Common Scavengers | Triisopropylsilane (TIS) | Not applicable |
| Typical Reaction Time | 30 minutes - 2 hours | 5 - 30 minutes |
| Potential Side Reactions | Re-tritylation, t-butylation | Over-oxidation, side reactions with sensitive residues (e.g., Tryptophan) |
| Yield | Generally high (>90%) | Generally high (>90%) |
| Purity | Dependent on scavenger efficiency | Dependent on substrate purity and reaction control |
Acidic Cleavage: Releasing the Free Thiol
Acidic cleavage is the most common method for the removal of the S-trityl group, yielding the free thiol. The mechanism involves the protonation of the sulfur atom, followed by the departure of the stable trityl cation.
Mechanism of Acidic Cleavage
The acidic cleavage of the S-trityl group proceeds through an SN1-type mechanism. The acid protonates the sulfur atom of the thioether, making the trityl group a better leaving group. The trityl group departs as a stable triphenylmethyl cation, leaving the free thiol. To prevent the highly electrophilic trityl cation from reattaching to the thiol or other nucleophilic residues, scavengers such as triisopropylsilane (TIS) are typically added. TIS acts as a hydride donor, reducing the trityl cation to the inert triphenylmethane.
Comparative Kinetic Analysis: The Reaction of Triphenylmethyl(2-bromoethyl) sulfide with Thiols
A guide for researchers, scientists, and drug development professionals on the kinetic profile of Triphenylmethyl(2-bromoethyl) sulfide in reactions with thiol-containing compounds, offering a comparison with alternative thiol-modification strategies.
The reaction of this compound with thiols presents two potential pathways for nucleophilic attack: a direct S-alkylation at the bromoethyl moiety or a reaction involving the triphenylmethyl (trityl) group. Understanding the kinetic preference for one pathway over the other is crucial for its application in fields such as drug development and bioconjugation, where precise control over reaction rates and sites is paramount. This guide provides a comparative kinetic analysis of these potential reactions, supported by data from analogous systems, and details the experimental protocols for such investigations.
Reaction Pathways and Comparative Kinetics
The interaction between this compound and a thiol (R-SH), typically in the form of its more nucleophilic thiolate anion (R-S⁻), can be envisioned to proceed via two primary routes:
-
S-Alkylation at the Bromoethyl Group: A bimolecular nucleophilic substitution (SN2) reaction where the thiolate attacks the carbon atom bonded to the bromine, displacing the bromide ion. This is a common pathway for the alkylation of thiols.
-
Reaction at the Trityl-Sulfur Bond: This could involve either a direct nucleophilic attack on the carbon of the trityl group or a cleavage of the sulfur-trityl bond.
Based on established principles of organic chemistry and available data, the S-alkylation at the primary carbon of the bromoethyl group is the overwhelmingly favored kinetic pathway. The trityl group is known to be a sterically bulky protecting group for thiols, and its cleavage typically requires strong acidic conditions or specialized reagents, suggesting that the S-trityl bond is relatively stable towards nucleophilic attack by thiols under standard SN2 reaction conditions.
To provide a quantitative comparison, we can examine the second-order rate constants for the SN2 reaction of thiols with various electrophiles.
| Reactant 1 (Thiol) | Reactant 2 (Electrophile) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reaction Type |
| Cysteine | Iodoacetamide | ~27.1 - 40.2[1] | SN2 Alkylation |
| Glutathione | Acrylamide | 0.18 (at 298 K)[2] | Michael Addition |
| Cysteine | Acrylamide | 0.27 (at 298 K)[2] | Michael Addition |
| N-acetylcysteine | Bromo-ynone | 1780 | Michael Addition |
| Cysteine | 2-formyl phenylboronic acid | 5500[1] | Thiazolidinoboronate formation |
The rate constants for SN2 reactions of thiols with primary alkyl halides are generally significant, indicating that the reaction at the bromoethyl moiety of this compound is expected to proceed at a measurable rate. In contrast, the high stability of the S-trityl bond under typical nucleophilic conditions suggests a negligible rate constant for this pathway.
Experimental Protocols
To experimentally determine the kinetic parameters for the reaction between this compound and a thiol, the following methodologies can be employed.
Kinetic Analysis using UV-Vis Spectrophotometry
This method is suitable when there is a change in the UV-Vis absorbance spectrum of the reactants or products over the course of the reaction.
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Prepare a stock solution of the thiol (e.g., glutathione, cysteine) in a buffered aqueous solution (e.g., phosphate buffer, pH 7.4).
-
-
Reaction Setup:
-
In a quartz cuvette, mix the buffer solution, the thiol stock solution, and the this compound stock solution to achieve the desired final concentrations. It is often advantageous to use pseudo-first-order conditions where one reactant (e.g., the thiol) is in large excess (at least 10-fold) over the other.
-
-
Data Acquisition:
-
Immediately after mixing, place the cuvette in a thermostatted UV-Vis spectrophotometer.
-
Monitor the change in absorbance at a wavelength where the product absorbs maximally and the reactants have minimal absorbance, or vice versa. Record the absorbance at regular time intervals.
-
-
Data Analysis:
-
For a reaction under pseudo-first-order conditions, the natural logarithm of the change in absorbance versus time should yield a straight line. The slope of this line is the pseudo-first-order rate constant (k').
-
The second-order rate constant (k) can be calculated by dividing k' by the concentration of the reactant in excess.
-
Kinetic Analysis using High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the reactants and products in a reaction mixture, making it ideal for kinetic studies.
Protocol:
-
Method Development:
-
Develop an HPLC method (e.g., reverse-phase HPLC with a C18 column) that can effectively separate this compound, the thiol, and the expected product. A UV detector is commonly used for detection.
-
-
Reaction Setup:
-
Initiate the reaction by mixing the reactants in a thermostatted vessel at the desired temperature and concentrations.
-
-
Sample Collection and Quenching:
-
At specific time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot to stop any further conversion. This can be achieved by rapid cooling, dilution, or the addition of a quenching agent (e.g., a strong acid to protonate the thiolate).
-
-
HPLC Analysis:
-
Inject the quenched samples into the HPLC system.
-
Quantify the peak areas of the reactant(s) and/or product(s) at each time point.
-
-
Data Analysis:
-
Plot the concentration of a reactant or product as a function of time.
-
Fit the data to the appropriate integrated rate law (e.g., second-order) to determine the rate constant.
-
Visualizing Reaction Pathways and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Probable reaction pathways for this compound with a thiol.
References
Safety Operating Guide
Proper Disposal of Triphenylmethyl(2-bromoethyl) sulfide: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Triphenylmethyl(2-bromoethyl) sulfide, a halogenated organic compound. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure laboratory safety and regulatory compliance.
This compound is classified as a hazardous waste, and its disposal is regulated. Improper handling can lead to safety hazards and environmental contamination. This guide outlines the necessary steps for its safe segregation, packaging, labeling, and removal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Summary of Waste Profile
The following table summarizes the key characteristics of this compound waste relevant to its disposal.
| Property | Value | Source |
| Chemical Name | This compound | PubChem |
| Molecular Formula | C₂₁H₁₉BrS | PubChem |
| Physical State | Solid | - |
| Primary Hazard Class | Halogenated Organic Waste | General Laboratory Guidelines |
| Incompatibilities | Strong oxidizing agents | Fisher Scientific SDS |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Sulfur oxides, Hydrogen bromide, Hydrogen sulfide (H₂S) | Fisher Scientific SDS |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is critical for safety and compliance. The following steps provide a clear workflow for the disposal of this compound.
Step 1: Waste Segregation
Proper segregation is the first and most crucial step to prevent dangerous chemical reactions.
-
Designate a Specific Waste Container: Use a dedicated container for "Halogenated Organic Solid Waste."
-
Avoid Mixing: Do not mix this compound waste with other waste streams, particularly:
-
Non-halogenated organic waste.
-
Acids or bases.
-
Strong oxidizing agents.[1]
-
Aqueous waste.
-
-
Solid Waste Only: This container should be used exclusively for solid waste to prevent reactions with solvents.
Step 2: Container Selection and Packaging
The choice of container is vital for the safe containment of the chemical waste.
-
Material Compatibility: Use a container made of a material compatible with halogenated organic compounds, such as a high-density polyethylene (HDPE) or glass bottle with a screw cap. Ensure the container is in good condition with no cracks or leaks.
-
Secure Closure: The container must have a tightly fitting screw cap to prevent leaks and the escape of vapors.
-
Leave Headspace: Do not overfill the container. Leave at least 10% headspace to allow for expansion.
Step 3: Labeling the Waste Container
Accurate and clear labeling is a regulatory requirement and essential for the safety of waste handlers.
-
Affix a Hazardous Waste Label: As soon as the first particle of waste is added to the container, affix a hazardous waste label.
-
Complete all Fields: Fill out the label completely and legibly, including:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Do not use abbreviations.
-
The hazard characteristics (e.g., "Toxic").
-
The accumulation start date.
-
The name and contact information of the generating researcher or lab.
-
Step 4: Storage of the Waste Container
Proper storage of the waste container while it is being filled is essential to maintain a safe laboratory environment.
-
Designated Storage Area: Store the waste container in a designated satellite accumulation area (SAA), such as a secondary containment bin within a ventilated cabinet.
-
Segregated Storage: Keep the container segregated from incompatible materials, especially strong oxidizing agents.[1]
-
Closed Container: The container must be kept securely closed at all times, except when adding waste.
Step 5: Arranging for Waste Disposal
Once the container is full or the accumulation time limit is approaching, arrange for its removal by your institution's Environmental Health and Safety (EHS) department or equivalent.
-
Submit a Pickup Request: Follow your institution's specific procedures for requesting a chemical waste pickup. This is typically done through an online portal.
-
Provide Accurate Information: Ensure all information provided in the pickup request matches the container's label.
-
Prepare for Pickup: Ensure the container is securely sealed and the label is clearly visible for the waste disposal personnel.
Experimental Protocols
This document does not cite specific experiments. The disposal procedures provided are based on standard laboratory safety guidelines and chemical waste management regulations.
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision-making processes and workflows for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Triphenylmethyl(2-bromoethyl) sulfide
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical guidance for the handling and disposal of Triphenylmethyl(2-bromoethyl) sulfide (C₂₁H₁₉BrS). Given the absence of a specific Safety Data Sheet (SDS), the following recommendations are based on the known hazards of similar organosulfur and organobromine compounds and general laboratory safety best practices.
Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| Operation | Required PPE |
| General Laboratory Handling | Chemical splash goggles, standard nitrile gloves, and a lab coat are the minimum requirements for handling this compound in a laboratory setting.[1][2][3] |
| Weighing and Transferring | In addition to the general PPE, a face shield should be worn to protect against splashes.[4] Work should be conducted in a chemical fume hood to minimize inhalation exposure. |
| Reactions Under Pressure or with a High Risk of Splashing | A face shield must be worn in addition to safety glasses or chemical splash goggles.[4] |
| Handling of Unknown Toxicity Chemicals | For chemicals with unknown toxicity, it is recommended to wear a flexible laminate glove (such as Silver Shield or 4H) under a pair of heavy-duty, chemically resistant outer gloves.[4] |
| Emergency Spill Response | For significant spills, a higher level of respiratory protection, such as a full-face air-purifying respirator with appropriate cartridges, may be necessary.[5][6] Chemical-resistant coveralls and boots are also recommended.[5][7] |
Handling Procedures
Adherence to proper handling procedures is critical to minimize exposure and ensure a safe laboratory environment.
Operational Plan: Step-by-Step Handling Guide
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8]
-
Donning PPE: Put on all required PPE as outlined in Table 1 before entering the designated handling area.
-
Engineering Controls: All work with this compound should be performed in a properly functioning chemical fume hood to control vapor and aerosol exposure.[4]
-
Weighing and Transfer:
-
Use a dedicated, clean weighing vessel.
-
Handle the compound gently to avoid creating dust or aerosols.
-
Immediately clean any spills on the balance or surrounding surfaces.
-
-
Reaction Setup:
-
Ensure all glassware is free of defects.
-
If the reaction is to be heated, use a well-controlled heating mantle and monitor the temperature closely.
-
For reactions under pressure, use appropriate pressure-rated equipment and a blast shield.
-
-
Post-Handling:
Disposal Plan
Proper disposal of chemical waste is essential to protect personnel and the environment.
Step-by-Step Disposal Guidance
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) should be placed in a designated, labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
Table 2: Emergency Response Protocols
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8][9] Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS office. |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 3. Personal Protective Equipment (PPE) Used in the Laboratory • Microbe Online [microbeonline.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. epa.gov [epa.gov]
- 6. osha.gov [osha.gov]
- 7. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
